5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN4/c1-13-2-4-14(5-3-13)9-11-6-8(10)7-12-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYPBGVWKANVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399630 | |
| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141302-36-5 | |
| Record name | 5-bromo-2-(4-methylpiperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A Technical Guide
CAS Number: 141302-36-5
This technical guide provides a comprehensive overview of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, outlines a general synthetic approach, and discusses its potential, though currently unpublished, role in biological systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 141302-36-5 | Echemi[1] |
| Molecular Formula | C9H13BrN4 | Echemi[1] |
| Molecular Weight | 257.13 g/mol | Echemi[1] |
| Exact Mass | 256.03200 Da | Echemi[1] |
| Appearance | Solid | SynQuest Labs |
| Density (Predicted) | 1.466 ± 0.06 g/cm³ | Echemi[1] |
| Boiling Point (Predicted) | 363.7 ± 52.0 °C | Echemi[1] |
| Flash Point (Predicted) | 173.8 °C | Echemi[1] |
| Refractive Index (Predicted) | 1.582 | Echemi[1] |
| Polar Surface Area (PSA) | 32.3 Ų | Echemi[1] |
| XLogP3 | 0.99380 | Echemi[1] |
Synthesis and Experimental Protocols
General Synthetic Protocol:
A plausible synthetic route involves the reaction of a 2-halopyrimidine with N-methylpiperazine. A more general one-step reaction has been patented for the synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde and an appropriate amidine compound.[1]
Conceptual Experimental Workflow:
References
An In-Depth Technical Guide to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of the heterocyclic compound 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. This molecule is of interest to medicinal chemists and drug discovery professionals due to its structural motifs, which are common in biologically active agents.
Core Physicochemical and Structural Data
This compound is a substituted pyrimidine containing a bromine atom at the 5-position and a 4-methylpiperazine moiety at the 2-position. These features make it a versatile building block in medicinal chemistry. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₃BrN₄ | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Exact Mass | 256.03200 g/mol | [1] |
| CAS Number | 141302-36-5 | [1][2] |
| Polar Surface Area (PSA) | 32.3 Ų | [1] |
| XLogP3 | 0.99380 | [1] |
| Predicted Density | 1.466 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 363.7 ± 52.0 °C | [1] |
| Predicted Flash Point | 173.8 °C | [1] |
Synthesis and Experimental Protocols
A plausible and efficient one-step synthesis for 5-bromo-2-substituted pyrimidines involves the reaction of 2-bromomalonaldehyde with an appropriate amidine compound.[3] This method is advantageous due to its simplicity, safety, and reduced cost, making it suitable for industrial-scale production.[3]
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general method for the synthesis of 5-bromo-2-substituted pyrimidines.[3]
Materials:
-
2-Bromomalonaldehyde
-
N-methylpiperazine-1-carboximidamide hydrochloride (or related amidine salt)
-
Protic solvent (e.g., acetic acid)
-
Base (e.g., sodium hydroxide for workup)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
A solution of 2-bromomalonaldehyde is prepared in a protic acid solvent, such as acetic acid.
-
The solution is heated to a temperature between 60-90°C.
-
A solution of the corresponding amidine compound (in this case, N-methylpiperazine-1-carboximidamide) in the same solvent is added dropwise to the heated 2-bromomalonaldehyde solution over a period of 20-40 minutes.
-
After the addition is complete, the reaction temperature is raised to 70-105°C.
-
The reaction is monitored for completion (e.g., by TLC or HPLC), which typically takes 4-10 hours.
-
Upon completion, the reaction mixture is cooled, and water is added. The mixture is allowed to stand, followed by filtration to collect the crude product.
-
The collected solid is then subjected to a dissolution-extraction workup. This involves dissolving the solid in a mixture of dichloromethane and an aqueous sodium hydroxide solution.
-
The organic layer is collected, washed, dried, and concentrated under reduced pressure to yield the final product, this compound.
Potential Biological Activity and Signaling Pathways
Compounds with similar 2,4-diaminopyrimidine and pyrimidine-piperazine structures have been investigated as inhibitors of various protein kinases involved in cell proliferation and survival. These include Aurora kinases, which are crucial for cell cycle regulation, and kinases in the PI3K/AKT/mTOR signaling pathway, which is often hyperactivated in cancer.
For instance, derivatives of pyrimidines linked to a piperazine moiety have been explored as inhibitors of Aurora A kinase to reduce the levels of MYC oncoproteins in cancer cells.[5] Furthermore, the pyrimidine-5-carbonitrile scaffold, which shares the core pyrimidine ring, has been used to develop potential anticancer agents that induce apoptosis through the inhibition of the PI3K/AKT axis.
Given these precedents, it is plausible that this compound could serve as a scaffold or an intermediate for the synthesis of inhibitors targeting cancer-related signaling pathways. The diagram below illustrates a representative signaling pathway that is often targeted by pyrimidine-based kinase inhibitors.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 141302-36-5 [m.chemicalbook.com]
- 3. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. This compound is a heterocyclic molecule belonging to the pyrimidine class, which is a foundational scaffold in numerous therapeutic agents due to its ability to engage in various biological interactions. The strategic placement of a bromine atom and a methylpiperazine group makes it a valuable intermediate for creating diverse molecular architectures in drug discovery.
Core Chemical and Physical Properties
This compound is a solid at room temperature.[1] Its key identifiers and physicochemical properties are summarized below, providing a foundational dataset for experimental design and computational modeling.
| Property | Value | Source |
| CAS Number | 141302-36-5 | [2][3] |
| Molecular Formula | C₉H₁₃BrN₄ | [4][3] |
| Molecular Weight | 257.13 g/mol | [4] |
| Exact Mass | 256.03200 u | [4] |
| IUPAC Name | This compound | [3] |
| Density (Predicted) | 1.466 ± 0.06 g/cm³ | [4] |
| Boiling Point (Predicted) | 363.7 ± 52.0 °C | [4] |
| Flash Point (Predicted) | 173.8 °C | [4] |
| Refractive Index (Predicted) | 1.582 | [4] |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | [4] |
| logP (Predicted) | 0.99380 | [4] |
| Identifier | Value | Source |
| InChI | InChI=1S/C9H13BrN4/c1-13-4-6-14(7-5-13)9-11-2-3-12-8(9)10/h2-3H,4-7H2,1H3 | |
| InChIKey | PRYPBGVWKANVLV-UHFFFAOYSA-N | [4] |
| Canonical SMILES | CN1CCN(CC1)C2=NC=C(C=N2)Br | [3] |
Synthesis and Experimental Protocols
The synthesis of substituted pyrimidines often involves nucleophilic aromatic substitution (SNAr) reactions or condensation reactions. While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general and plausible synthetic route can be extrapolated from established methods for analogous compounds.
A common strategy involves the reaction of a di-halopyrimidine with an appropriate amine.[5][6] For this target molecule, a likely precursor would be 5-bromo-2-chloropyrimidine or 2,5-dibromopyrimidine, which would then be reacted with 1-methylpiperazine.
General Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup : To a solution of a suitable di-halopyrimidine (e.g., 5-bromo-2-chloropyrimidine) (1.0 eq) in a polar aprotic solvent such as isopropanol, butanol, or dioxane, add 1-methylpiperazine (1.1-1.5 eq).
-
Base Addition : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃), to the mixture to act as a scavenger for the generated acid (e.g., HCl).
-
Reaction Conditions : Heat the reaction mixture, typically between 80 °C and 120 °C, and monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification : Upon completion, cool the reaction mixture to room temperature. If necessary, filter off any inorganic salts. The solvent is typically removed under reduced pressure. The resulting crude product is then purified. This can be achieved by extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing with water and brine. Further purification is often accomplished via column chromatography on silica gel to yield the final, pure product.
Caption: Generalized workflow for the synthesis of the title compound.
Biological Context and Signaling Pathways
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of many drugs used in oncology, infectious diseases, and beyond.[5][6] Pyrimidines are fundamental components of nucleic acids (DNA and RNA) and their synthesis is a critical process for cell proliferation.[7][8]
Potential as a Kinase Inhibitor Scaffold
Many kinase inhibitors feature a pyrimidine core that serves as a hinge-binding motif, anchoring the small molecule into the ATP-binding pocket of the target kinase. The bromine atom at the 5-position of this compound provides a convenient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), allowing for the introduction of various aryl or heteroaryl groups.[9] This functionalization is a key strategy for exploring structure-activity relationships (SAR) and optimizing the potency and selectivity of kinase inhibitors. Derivatives of pyrimidines have shown potential as inhibitors of cyclin-dependent kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[6][9]
Relevance to Nucleotide Metabolism
Cancer cells, due to their high proliferation rate, exhibit an increased demand for nucleotides. This reliance makes the de novo pyrimidine synthesis pathway a potential target for anticancer therapies.[7] This multi-step pathway synthesizes the pyrimidine ring from basic precursors like glutamine and aspartate. Key signaling pathways, such as the PI3K-Akt-mTORC1 pathway, are known to regulate and promote pyrimidine synthesis to support cell growth.[7] While this compound is a synthetic molecule, its pyrimidine core places it within the chemical space of compounds that could potentially interact with enzymes in this pathway or serve as a starting point for the design of such inhibitors.
Caption: Simplified overview of the de novo pyrimidine synthesis pathway.
References
- 1. 5-bromo-2-(piperazin-1-yl)pyrimidine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 141302-36-5 [m.chemicalbook.com]
- 3. This compound|CAS 141302-36-5|TCIJT|製品詳細 [tci-chemical-trading.com]
- 4. echemi.com [echemi.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides [mdpi.com]
- 8. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine as a Core Starting Material for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, a key building block in the synthesis of pharmacologically active compounds. This document details its chemical and physical properties, provides a putative synthesis protocol, and explores its application in the development of targeted therapeutics, with a focus on kinase inhibitors.
Core Compound Properties
This compound is a substituted pyrimidine that serves as a versatile scaffold in medicinal chemistry. Its chemical structure, featuring a pyrimidine ring, a bromine atom, and a methylpiperazine moiety, offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries.
| Property | Value | Reference |
| CAS Number | 141302-36-5 | [1] |
| Molecular Formula | C₉H₁₃BrN₄ | [1] |
| Molecular Weight | 257.13 g/mol | [1] |
| Appearance | Solid (form) | [2] |
| Boiling Point (Predicted) | 363.7 ± 52.0 °C | [1] |
| Density (Predicted) | 1.466 ± 0.06 g/cm³ | [1] |
| Flash Point (Predicted) | 173.8 °C | [1] |
| XLogP3 | 0.99380 | [1] |
| PSA | 32.3 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible method involves the reaction of a di-halogenated pyrimidine, such as 2,5-dibromopyrimidine, with 1-methylpiperazine. The greater reactivity of the halogen at the C2 position of the pyrimidine ring facilitates selective substitution.
Experimental Protocol: Nucleophilic Aromatic Substitution
Materials:
-
2,5-Dibromopyrimidine
-
1-Methylpiperazine
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))
-
Inert gas (e.g., Nitrogen, Argon)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromopyrimidine (1.0 equivalent) and the anhydrous polar aprotic solvent.
-
Add the base (2.0-3.0 equivalents) to the solution.
-
To this stirred mixture, add 1-methylpiperazine (1.0-1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to a temperature typically ranging from 80 °C to 120 °C.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
It is important to note that optimization of the base, solvent, temperature, and reaction time may be necessary to achieve the best yield and purity.
Spectral Data (Predicted and Representative)
Characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectral data based on its structure and data from similar compounds.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the pyrimidine ring protons (two singlets or doublets in the aromatic region), the piperazine ring protons (two multiplets or broad singlets), and the methyl group protons (a singlet). |
| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, the piperazine ring, and the methyl group. The carbon attached to the bromine will show a characteristic chemical shift. |
| FT-IR (cm⁻¹) | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-N stretching of the piperazine moiety. A peak corresponding to the C-Br bond may also be observed in the fingerprint region. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the methylpiperazine side chain. |
Applications in Drug Discovery: A Starting Material for Kinase Inhibitors
This compound is a valuable starting material for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapies. The bromine atom at the 5-position serves as a versatile handle for introducing various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. The 2-(4-methylpiperazin-1-yl) group often contributes to the solubility and pharmacokinetic properties of the final drug candidate and can interact with the solvent-exposed region of the kinase active site.
Synthesis of Kinase Inhibitors: A General Workflow
The synthesis of kinase inhibitors from this compound typically involves a cross-coupling reaction to introduce a larger aromatic or heteroaromatic moiety at the C5 position.
References
The Strategic Role of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 25, 2025 – In the landscape of contemporary drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient development of novel therapeutics. This technical guide delves into the pivotal role of the heterocyclic compound, 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine, as a cornerstone intermediate in medicinal chemistry. This document provides an in-depth analysis of its synthesis, chemical properties, and its significant application in the generation of potent kinase inhibitors for oncological and immunological indications. This guide is intended for researchers, scientists, and drug development professionals.
Core Molecular Attributes
This compound is a key 2,5-disubstituted pyrimidine that serves as a versatile building block in synthetic medicinal chemistry. Its structure, featuring a reactive bromine atom at the 5-position and a 4-methylpiperazin-1-yl moiety at the 2-position, offers a unique combination of properties for the construction of complex, biologically active molecules. The bromine atom is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The 4-methylpiperazine group often imparts favorable pharmacokinetic properties to the final drug molecule, including improved solubility and metabolic stability.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 141302-36-5 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₃BrN₄ | Echemi |
| Molecular Weight | 257.13 g/mol | Echemi |
| Appearance | Off-white to pale yellow solid | Commercial Suppliers |
| Boiling Point | 363.7±52.0 °C (Predicted) | Echemi |
| Density | 1.466±0.06 g/cm³ (Predicted) | Echemi |
| XLogP3 | 0.99380 | Echemi |
Synthetic Pathways and Methodologies
The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. A common and efficient method involves the one-step reaction of 2-bromomalonaldehyde with an appropriate amidine compound. This approach is advantageous due to its operational simplicity, safety, and cost-effectiveness, making it suitable for large-scale production.
General Experimental Protocol for the Synthesis of 5-Bromo-2-substituted Pyrimidines
This protocol is adapted from a patented method for the one-step synthesis of 5-bromo-2-substituted pyrimidines.
Objective: To synthesize a 5-bromo-2-substituted pyrimidine via the condensation of 2-bromomalonaldehyde and an amidine hydrochloride.
Materials:
-
2-Bromomalonaldehyde
-
Amidine hydrochloride (e.g., acetamidine hydrochloride for the synthesis of 5-bromo-2-methylpyrimidine)
-
Glacial acetic acid
-
3A Molecular sieves
Procedure:
-
To a solution of 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid, add 3A molecular sieves.
-
Heat the mixture to 80°C.
-
Slowly add a solution of the corresponding amidine hydrochloride (1.0 eq) in acetic acid to the reaction mixture over 30 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 80°C until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the molecular sieves.
-
The filtrate is then concentrated under reduced pressure.
-
The residue is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired 5-bromo-2-substituted pyrimidine.
Note: For the synthesis of this compound, the corresponding N-methylpiperazine-carboxamidine would be used as the amidine component.
Application in Kinase Inhibitor Drug Discovery
The 2,5-disubstituted pyrimidine scaffold is a privileged structure in the design of kinase inhibitors. The strategic placement of substituents at the 2- and 5-positions allows for specific interactions with the ATP-binding pocket of various kinases, leading to potent and selective inhibition. This compound serves as a crucial starting material for the synthesis of a wide array of kinase inhibitors targeting key signaling pathways implicated in cancer and inflammatory diseases.
Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Pyrimidine-based compounds have been extensively explored as inhibitors of key kinases in this pathway, such as PI3K, Akt, and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine-based inhibitors.
Targeting the JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. This pathway is integral to immunity, cell proliferation, differentiation, and apoptosis. Aberrant JAK/STAT signaling is associated with various cancers and autoimmune diseases.
Caption: Inhibition of the JAK/STAT signaling pathway by pyrimidine-based JAK inhibitors.
Quantitative Biological Activity of 2,5-Disubstituted Pyrimidine Derivatives
The versatility of the 5-bromo-2-(substituted)pyrimidine scaffold has led to the development of numerous potent kinase inhibitors. The following tables summarize the in vitro biological activity of representative compounds from the literature that share this core structure.
Table 2: In Vitro Antiproliferative Activity of Representative 2,5-Disubstituted Pyrimidine Derivatives against Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Dasatinib Analog 5c | K562 (Chronic Myeloid Leukemia) | 0.012 | --INVALID-LINK-- |
| Dasatinib Analog 5e | K562 (Chronic Myeloid Leukemia) | 0.015 | --INVALID-LINK-- |
| Aurora Kinase Inhibitor 12a | HCT-116 (Colon Carcinoma) | 1.31 ± 0.41 | --INVALID-LINK-- |
| Aurora Kinase Inhibitor 12a | A549 (Lung Carcinoma) | 12.05 ± 0.45 | --INVALID-LINK-- |
| PIM-1 Kinase Inhibitor 10f | PC-3 (Prostate Cancer) | 0.016 | --INVALID-LINK-- |
Table 3: In Vitro Kinase Inhibitory Activity of Representative 2,5-Disubstituted Pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Dasatinib Analog 5c | Bcr-Abl | 0.21 | --INVALID-LINK-- |
| Dasatinib Analog 5e | Bcr-Abl | 0.25 | --INVALID-LINK-- |
| Aurora Kinase Inhibitor 12a | Aurora A | 309 | --INVALID-LINK-- |
| Aurora Kinase Inhibitor 12a | Aurora B | 293 | --INVALID-LINK-- |
| PIM-1 Kinase Inhibitor 10f | PIM-1 | 17 | --INVALID-LINK-- |
Experimental Protocols for Biological Assays
MTT Assay for Cell Proliferation
Objective: To determine the cytotoxic effect of pyrimidine derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., K562, HCT-116, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for an additional 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the inhibitory activity of pyrimidine derivatives against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the kinase, its substrate, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Caption: General experimental workflow from synthesis to biological evaluation.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features facilitate the synthesis of a diverse range of biologically active compounds, particularly potent kinase inhibitors. The strategic utilization of this pyrimidine core has led to the discovery of numerous drug candidates with potential applications in the treatment of cancer and other diseases. This technical guide underscores the importance of this compound in modern drug discovery and provides a foundational resource for researchers in the field.
The Versatility of 5-Bromopyrimidine Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, applications, and evaluation of 5-bromopyrimidine derivatives in medicinal chemistry and materials science, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this versatile scaffold.
Introduction
The pyrimidine nucleus is a cornerstone in heterocyclic chemistry, renowned for its prevalence in biologically significant molecules, including the nucleobases of DNA and RNA.[1][2] Among its many halogenated derivatives, 5-bromopyrimidine has emerged as a particularly valuable and versatile building block in modern chemical research.[3][4] Its strategic bromine substitution provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[3][5] This technical guide provides a comprehensive overview of the applications of 5-bromopyrimidine derivatives, with a focus on their role in the development of kinase inhibitors for cancer therapy and their emerging utility in materials science. Detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows are presented to facilitate further research and development in these exciting fields.
Core Applications in Medicinal Chemistry
The structural resemblance of the pyrimidine core to the purine bases of ATP makes it a privileged scaffold for the design of enzyme inhibitors, particularly protein kinase inhibitors.[2][5] The introduction of a bromine atom at the 5-position allows for the systematic and targeted modification of the pyrimidine ring to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.[5]
Kinase Inhibitors in Oncology
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[6] Consequently, they are a major class of targets for anticancer drug discovery. 5-Bromopyrimidine derivatives have been extensively utilized in the synthesis of potent inhibitors for various kinases implicated in tumorigenesis.[5][7]
Bcr-Abl Kinase Inhibitors: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent of Chronic Myeloid Leukemia (CML).[8] A novel series of 5-bromo-pyrimidine derivatives has been synthesized and evaluated for their cytotoxic activity against CML cell lines, with several compounds demonstrating potent Bcr/Abl kinase inhibitory activity.[7]
Aurora Kinase Inhibitors: Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[5] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[5] 2,4-Diaminopyrimidine-based compounds, often synthesized from 5-bromopyrimidine precursors, have shown significant promise as Aurora kinase inhibitors.[5]
Epidermal Growth Factor Receptor (EGFR) Inhibitors: The synthesis of EGFR inhibitors frequently involves the construction of a core scaffold derived from precursors like 5-bromouracil.[5]
The inhibitory activities of several pyrimidine derivatives against various cancer cell lines are summarized in the tables below.
Table 1: Inhibitory Activity (IC50, µM) of Pyrimidine Derivatives against MCF-7 (Human Breast Cancer) Cell Line
| Compound/Derivative | IC50 (µM) |
| Pyrimidine N-glycoside 51 | 16.2[7] |
| Indolyl-pyrimidine hybrid 60 | 5.02[7] |
Table 2: Inhibitory Activity (IC50, µM) of Pyrimidine Derivatives against HepG2 (Human Liver Cancer) Cell Line
| Compound/Derivative | IC50 (µM) |
| Pyrimidine-5-carbonitrile 10b | 3.56[7] |
| Pyrazolo[1,5-a]pyrimidine 24b | 70.3 µg/mL[7] |
| Pyrimidine pyrazoline-anthracene 50 | 5.34 µg/mL[7] |
| Thiazolyl–pyrimidine derivative 10b | 2.39 ± 0.75[7] |
| Cyanopyridone derivative 6b | 2.68[7] |
| Cyanopyridone derivative 5a | 2.71[7] |
Table 3: Inhibitory Activity (IC50, µM) of Pyrimidine Derivatives against A549 (Human Lung Cancer) Cell Line
| Compound/Derivative | IC50 (µM) |
| Pyrimidine-tethered chalcone (B-4) | 20.49 ± 2.7[7] |
| Pyrimidine derivative 2d | Strong cytotoxicity at 50 µM[7] |
| Pyrimidine-5-carbonitrile 10b | 5.85[7] |
| Pyrrolo[2,3-d]pyrimidine 9e | 4.55[7] |
| Pyrimidine-bridged combretastatin 4 | 3.38[7] |
| Pyrimidine-bridged combretastatin 5 | 3.71[7] |
Signaling Pathways Targeted by 5-Bromopyrimidine Derivatives
Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they modulate.
Caption: Bcr-Abl Signaling Pathway.
Caption: Aurora Kinase Signaling Pathway.
Experimental Protocols
The synthesis and evaluation of 5-bromopyrimidine derivatives involve a range of standard and specialized laboratory techniques. Detailed protocols for key experiments are provided below.
Synthesis: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.[9][10]
Materials:
-
5-Bromopyrimidine (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)[10]
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]
-
Base (e.g., K₂CO₃, 2.0 equivalents)[10]
-
Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)[9]
-
Schlenk flask and standard glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).[9][10]
-
Add the anhydrous solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[9]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Dilute the mixture with ethyl acetate and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-arylpyrimidine.[9]
Biological Evaluation: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[7][11]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)[7]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[7]
-
5-Bromopyrimidine derivatives (dissolved in DMSO)[7]
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][12]
-
96-well plates[7]
-
Microplate reader[7]
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.[7]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Pipette up and down to ensure complete dissolution.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using suitable software.[7][12]
General Workflow for Drug Discovery
The journey from a starting material like 5-bromopyrimidine to a potential drug candidate follows a structured workflow.
Caption: General Drug Discovery Workflow.
Applications in Materials Science
Beyond its role in medicinal chemistry, 5-bromopyrimidine is a valuable building block for the synthesis of advanced materials with unique electronic and photophysical properties.[10]
Organic Light-Emitting Diodes (OLEDs)
The pyrimidine core can be incorporated into organic molecules designed for use in OLEDs. The electron-deficient nature of the pyrimidine ring can be exploited to create materials with desirable electron-transporting properties. The bromine atom on the 5-position provides a convenient point for modification to tune the electronic and photophysical properties of the final material, such as its emission color and efficiency.
Metal-Organic Frameworks (MOFs)
5-Bromopyrimidine derivatives can be functionalized to act as organic linkers in the construction of MOFs. These crystalline materials, composed of metal ions or clusters coordinated to organic ligands, have applications in gas storage, separation, and catalysis. The pyrimidine nitrogen atoms and other functional groups introduced via the bromo-substituent can coordinate to metal centers, leading to the formation of porous frameworks with tailored properties.
Conclusion
5-Bromopyrimidine and its derivatives represent a highly versatile and valuable class of compounds for researchers in both medicinal chemistry and materials science. Their utility as a scaffold for the development of potent kinase inhibitors continues to drive innovation in cancer drug discovery. Furthermore, their emerging applications in the synthesis of functional organic materials highlight the broad potential of this heterocyclic building block. The detailed protocols and compiled data within this guide are intended to serve as a practical resource for scientists and professionals, enabling them to explore and expand upon the diverse applications of 5-bromopyrimidine derivatives in their research endeavors. The continued investigation of this privileged scaffold is poised to yield further advancements in both human health and materials technology.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chronic myelogenous leukemia - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Spectroscopic Characterization of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine (CAS No. 141302-36-5). Due to the limited availability of published empirical data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of its structural analogues and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data are provided to guide researchers in their analytical workflows. This guide is intended to serve as a foundational resource for scientists involved in the synthesis, characterization, and application of this and related heterocyclic compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar pyrimidine and piperazine derivatives.[1][2][3][4][5][6][7]
Predicted ¹H NMR Data
-
Solvent: CDCl₃
-
Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |
| ~ 8.40 | s | 2H | Pyrimidine C4-H, C6-H | The two protons on the pyrimidine ring are chemically equivalent and appear as a singlet. Bromine substitution at C5 deshields these protons, shifting them downfield. |
| ~ 3.85 | t | 4H | Piperazine C3'-H, C5'-H | Protons on the carbons adjacent to the pyrimidine ring. Expected to be a triplet due to coupling with the protons on C2' and C6'. |
| ~ 2.50 | t | 4H | Piperazine C2'-H, C6'-H | Protons on the carbons adjacent to the N-methyl group. Expected to be a triplet due to coupling with the protons on C3' and C5'. |
| ~ 2.35 | s | 3H | N-CH₃ | The methyl group protons will appear as a singlet as there are no adjacent protons to couple with. |
Predicted ¹³C NMR Data
-
Solvent: CDCl₃
-
Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~ 161.5 | Pyrimidine C2 | Carbon attached to the piperazine nitrogen. Its chemical shift is significantly influenced by the two adjacent nitrogen atoms. |
| ~ 158.0 | Pyrimidine C4, C6 | The two equivalent CH carbons of the pyrimidine ring. |
| ~ 107.0 | Pyrimidine C5 | Carbon bearing the bromine atom. The strong electronegativity of bromine causes a significant upfield shift compared to an unsubstituted carbon. |
| ~ 54.5 | Piperazine C2', C6' | Carbons adjacent to the N-methyl group. |
| ~ 46.0 | Piperazine C3', C5' | Carbons adjacent to the pyrimidine ring. |
| ~ 45.5 | N-CH₃ | The carbon of the N-methyl group. |
Predicted Mass Spectrometry (MS) Data
-
Ionization Mode: Electrospray (ESI+)
| m/z Value | Assignment | Notes |
| 257.04 / 259.04 | [M+H]⁺ | The molecular ion peak. The presence of bromine results in a characteristic M+2 isotope peak ([M+H]⁺ and [M+2+H]⁺) with a relative intensity ratio of approximately 1:1, a key diagnostic feature for bromine-containing compounds.[8] |
| 186.97 | [M-C₄H₉N]⁺ | A likely fragment resulting from the cleavage of the piperazine ring, specifically the loss of a C₄H₉N fragment (methylpiperazine radical cation). The fragmentation patterns of pyrimidines can be complex.[9][10][11] |
| 99.10 | [C₅H₁₁N₂]⁺ | Fragment corresponding to the protonated 1-methylpiperazine moiety. |
Predicted Infrared (IR) Spectroscopy Data
-
Technique: Attenuated Total Reflectance (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Notes |
| ~ 3050-2800 | C-H stretch | Aromatic C-H stretches from the pyrimidine ring and aliphatic C-H stretches from the piperazine and methyl groups. |
| ~ 1600-1550 | C=N and C=C stretch (aromatic) | Characteristic stretching vibrations of the pyrimidine ring. These bands confirm the presence of the heterocyclic aromatic system.[12][13][14][15] |
| ~ 1450-1350 | C-H bend | Bending vibrations from the CH₂ and CH₃ groups of the piperazine moiety. |
| ~ 1300-1100 | C-N stretch | Stretching vibrations for the C-N bonds within the piperazine ring and the bond connecting the piperazine to the pyrimidine ring. |
| ~ 650-550 | C-Br stretch | The carbon-bromine bond stretch is expected in this region, providing evidence for the halogen substitution. |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gentle vortexing can be applied.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.
-
-
Data Acquisition:
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire data with a spectral width of approximately 16 ppm, centered around 6 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a spectral width of approximately 220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.
-
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.[1]
-
-
Data Processing:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) and the ¹³C spectrum to the CDCl₃ triplet (δ 77.16 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[16]
-
From the stock solution, prepare a dilute solution for analysis by taking 100 µL and diluting it to 1 mL with the same solvent, achieving a final concentration of approximately 100 µg/mL.[16]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.[17]
-
-
Data Acquisition (ESI-MS):
-
Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Set the instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the compound.
-
Acquire data over a mass range of m/z 50-500 to ensure detection of the molecular ion and expected fragments.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the [M+H]⁺ peak.
-
Confirm the presence of bromine by observing the characteristic isotopic pattern of the molecular ion peak (a 1:1 ratio for the M and M+2 peaks).[8]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-FTIR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.[18]
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the center of the ATR crystal.[19]
-
Use the instrument's pressure arm to apply consistent pressure, ensuring good contact between the sample and the crystal surface.[19][20]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal before analyzing the sample. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.
-
-
Data Analysis:
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. researchgate.net [researchgate.net]
- 3. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. savemyexams.com [savemyexams.com]
- 9. iosrjournals.org [iosrjournals.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 13. researchgate.net [researchgate.net]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. [jstage.jst.go.jp]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. How to Prepare Sample for Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 18. agilent.com [agilent.com]
- 19. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. m.youtube.com [m.youtube.com]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged heterocyclic motif frequently found in a vast array of biologically active compounds and approved pharmaceuticals. The functionalization of the pyrimidine ring is a key strategy in medicinal chemistry for the generation of novel drug candidates and for conducting structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to a wide range of functional groups.
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine with various aryl and heteroaryl boronic acids. This reaction enables the synthesis of 5-aryl-2-(4-methylpiperazin-1-yl)pyrimidines, which are valuable intermediates in drug discovery programs.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the 5-bromopyrimidine derivative to form a palladium(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.
-
Reductive Elimination: The two organic ligands on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2] This powerful transformation has broad applications in medicinal chemistry and materials science for the synthesis of arylamines, which are key structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[3]
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. This substrate is a valuable building block in drug discovery, and its successful amination provides access to a diverse range of 5-amino-2-(4-methylpiperazin-1-yl)pyrimidine derivatives. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers to effectively perform and optimize this important transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The catalytic cycle, a fundamental concept in understanding this reaction, generally proceeds through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine substrate to form a Pd(II) complex.[4]
-
Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted aminopyrimidine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[4][5]
The selection of the palladium source, phosphine ligand, base, and solvent is critical for the success and efficiency of the reaction.[2] Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle and improve reaction outcomes.[1]
Experimental Protocols
The following protocols provide a general framework for the Buchwald-Hartwig amination of this compound. Optimization of reaction conditions may be necessary for different amine coupling partners.
General Procedure for Amination with a Primary or Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or sealed reaction tube
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.[3]
-
Under a positive pressure of the inert gas, add the base, followed by this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Finally, add the amine coupling partner via syringe. For solid amines, they can be added along with the base and substrate.
Reaction Execution:
-
Stir the reaction mixture at room temperature for 10-15 minutes to ensure proper mixing and initial catalyst activation.
-
Heat the mixture to the desired temperature (typically between 80-120 °C) using a preheated oil bath or heating mantle.[3]
-
Maintain the reaction at this temperature with vigorous stirring.
Monitoring and Work-up:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).[3]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in methanol) to afford the pure 5-amino-2-(4-methylpiperazin-1-yl)pyrimidine derivative.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the Buchwald-Hartwig amination of this compound with various classes of amines. These are representative conditions and may require optimization.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-5 mol%) |
| Ligand | XPhos (2-4 mol%), RuPhos (2-4 mol%), BINAP (3-6 mol%) |
| Base | NaOtBu (1.5-2.0 equiv), K₃PO₄ (2.0-2.5 equiv), Cs₂CO₃ (2.0-2.5 equiv) |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80 - 120 °C |
| Reaction Time | 4 - 24 hours |
| Typical Reaction Parameters |
| Amine Type | Typical Ligand | Typical Base | Expected Yield |
| Primary Aliphatic | XPhos, RuPhos | NaOtBu, K₃PO₄ | Good to Excellent |
| Secondary Aliphatic | XPhos, RuPhos | NaOtBu | Good to Excellent |
| Aniline (Primary Aromatic) | XPhos, BrettPhos | K₃PO₄, Cs₂CO₃ | Moderate to Good |
| Secondary Aromatic | XPhos, RuPhos | NaOtBu, K₃PO₄ | Moderate to Good |
| Substrate Scope and Expected Yields |
Mandatory Visualizations
Experimental Workflow
A schematic of the experimental workflow.
Catalytic Cycle
The key steps of the Buchwald-Hartwig catalytic cycle.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in the design of kinase inhibitors due to its ability to mimic the hydrogen bonding interactions of the adenine region of ATP in the kinase hinge region. The strategic functionalization of the pyrimidine ring is a key approach in developing potent and selective kinase inhibitors for various therapeutic targets. 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a versatile synthetic intermediate, offering a reactive handle for the introduction of diverse functionalities through cross-coupling reactions. The bromine atom at the 5-position is amenable to palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds, respectively. The 2-(4-methylpiperazin-1-yl) moiety is a common feature in many kinase inhibitors, often contributing to improved solubility and pharmacokinetic properties.
This document provides detailed protocols for the synthesis of the key intermediate, this compound, and its subsequent elaboration into potent kinase inhibitors. It also includes quantitative data on the biological activity of representative inhibitors and visualizations of relevant signaling pathways.
Data Presentation: Biological Activity of Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of exemplary kinase inhibitors synthesized using a 2-(4-methylpiperazin-1-yl)pyrimidine core.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for anti-proliferative assays) | GI50 (µM) |
| 1a | Aurora A | 309 | A549 (Lung Carcinoma) | 12.05 |
| Aurora B | 293 | HCT-116 (Colon Carcinoma) | 1.31 | |
| MCF-7 (Breast Carcinoma) | 20.53 | |||
| 7x | CDK4 | 3.87 | Multiple human tumor cell lines | 0.025 - 2 |
| PD-0332991 | CDK4 | 11 | - | - |
| CDK6 | 15 | - | - | |
| Compound 13 | Aurora A | <200 | High-MYC expressing SCLC cell lines | Potent |
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Intermediate)
This protocol describes the synthesis of the core intermediate from a commercially available starting material, 2-chloro-5-bromopyrimidine, via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloro-5-bromopyrimidine
-
1-Methylpiperazine
-
N,N-Diisopropylethylamine (DIPEA) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling point solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-bromopyrimidine (1.0 eq) in anhydrous DMF, add 1-methylpiperazine (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product, this compound.
Protocol 2: Synthesis of a Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the core intermediate with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst (e.g., PdCl₂(dppf))
-
Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent mixture (1,4-dioxane and water).
-
Heat the reaction mixture to reflux (typically 80-100 °C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final kinase inhibitor.
Protocol 3: Synthesis of a Kinase Inhibitor via Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of the core intermediate with an aniline derivative.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or other suitable palladium precursor
-
Xantphos or other suitable phosphine ligand
-
Sodium tert-butoxide (NaOtBu) or other suitable strong base (1.4 eq)
-
Anhydrous and degassed toluene or other suitable aprotic solvent
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the palladium precursor and the phosphine ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous toluene, this compound, the aniline derivative, and the sodium tert-butoxide under the inert atmosphere.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Stir the reaction vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and quench with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor.
Visualizations
Synthetic Workflow
Caption: General synthetic workflow for kinase inhibitors.
CDK4 Signaling Pathway in Cell Cycle Progression
Caption: Simplified CDK4 pathway in G1/S phase transition.
Aurora Kinase Signaling in Mitosis
Caption: Role of Aurora kinases in mitotic progression.
GSK-3β Signaling Pathway
Caption: Simplified Wnt/β-catenin signaling pathway involving GSK-3β.
Application Notes and Protocols for C-N Bond Formation with 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged core structure in a multitude of biologically active compounds and approved pharmaceuticals. The selective functionalization of this heterocycle is a cornerstone of medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The formation of a carbon-nitrogen (C-N) bond at the 5-position of the pyrimidine ring is a particularly valuable transformation for introducing diverse amine functionalities. 5-Bromopyrimidine is a versatile and commercially available starting material for these crucial C-N coupling reactions.
This document provides detailed application notes and experimental protocols for the successful execution of C-N bond formation with 5-bromopyrimidines, with a primary focus on the widely employed Buchwald-Hartwig amination.
Key C-N Coupling Methodologies
The most prevalent and effective method for the amination of 5-bromopyrimidines is the palladium-catalyzed Buchwald-Hartwig reaction.[1][2] This cross-coupling reaction offers a broad substrate scope and generally proceeds under mild conditions.[1] An alternative, though often requiring harsher conditions, is the Ullmann condensation, a copper-catalyzed reaction.[3]
The general catalytic cycle for palladium-catalyzed C-N bond formation involves three key steps: oxidative addition of the 5-bromopyrimidine to the Pd(0) catalyst, association of the amine and subsequent deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired 5-aminopyrimidine product and regenerate the active Pd(0) catalyst.[4][5][6]
Data Presentation: Reaction Conditions for Buchwald-Hartwig Amination
The selection of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions in the Buchwald-Hartwig amination of 5-bromopyrimidines.[7] The following tables summarize representative reaction conditions.
Table 1: General Reaction Conditions for Buchwald-Hartwig Amination of 5-Bromopyrimidines
| Parameter | Recommended Conditions | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3 | Pre-catalysts like XPhos Pd G3 can offer more reliable generation of the active Pd(0) species.[8] |
| Ligand | XPhos, BINAP, Xantphos | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination and suppressing side reactions.[9][10] |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Strong, non-nucleophilic bases like NaOtBu often lead to faster reactions.[8] For base-sensitive substrates, weaker inorganic bases are recommended.[7][8] |
| Solvent | Toluene, 1,4-Dioxane, THF | Toluene and 1,4-dioxane are commonly used and effective.[4][8] THF may sometimes result in lower yields.[8] |
| Temperature | 80-120 °C | Higher temperatures may be necessary when using weaker bases.[7][8] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[8] |
Table 2: Troubleshooting Common Issues in the Buchwald-Hartwig Amination of 5-Bromopyrimidine
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Conversion | Inactive Catalyst | Ensure high-quality, properly stored catalyst and ligand. Consider using a pre-catalyst.[8] |
| Insufficient Temperature | Incrementally increase the reaction temperature.[8] | |
| Impure Reagents/Solvents | Use anhydrous, degassed solvents and pure reagents. | |
| Significant Side Reactions | Hydrodehalogenation (replacement of Br with H) | Optimize the base (e.g., use a weaker or less hindered base).[8][9] Lower the reaction temperature.[8] Screen different phosphine ligands.[8] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 5-Bromopyrimidine
This protocol provides a general procedure that can be optimized for specific substrates.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[7]
-
Phosphine ligand (e.g., BINAP, 3 mol%)[7]
-
Base (e.g., NaOtBu, 1.4 equiv)[7]
-
Anhydrous, degassed solvent (e.g., Toluene)[7]
-
Inert atmosphere setup (Argon or Nitrogen)
-
Oven-dried glassware
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst and the phosphine ligand.[8]
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the base, 5-bromopyrimidine, and the amine to the flask.[7][10]
-
Add the anhydrous, degassed solvent via syringe.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.[4][7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4]
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Microwave-Assisted C-N Cross-Coupling
Microwave irradiation can be employed to accelerate reaction times and potentially improve yields.[11] Reaction conditions are often similar to conventional heating, but with significantly reduced reaction times.[12]
Mandatory Visualizations
Caption: General workflow for the Buchwald-Hartwig amination of 5-bromopyrimidine.
Caption: Catalytic cycle for Buchwald-Hartwig C-N coupling.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Ullmann Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Leveraging 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. Its prevalence in nature, most notably as a fundamental component of DNA and RNA, underscores its biological significance. In drug design, the pyrimidine scaffold serves as a versatile template, offering multiple points for chemical modification to optimize pharmacological properties. The subject of this note, 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine , is a particularly valuable building block for the synthesis of novel drug candidates, especially in the realm of kinase inhibitors for oncology.
The strategic placement of the bromine atom at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile introduction of a wide variety of aryl and heteroaryl groups, enabling extensive exploration of the chemical space around the pyrimidine core to enhance target affinity and selectivity. The 2-(4-methylpiperazin-1-yl) moiety is a common feature in many kinase inhibitors, often contributing to improved solubility, cell permeability, and favorable interactions with the target protein.
Application in Kinase Inhibitor Synthesis
Derivatives of 5-bromopyrimidine have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The this compound scaffold can be elaborated into potent inhibitors of key oncogenic kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bcr-Abl.
Representative Biological Data
While specific quantitative data for direct derivatives of this compound is not extensively available in the public domain, the following table summarizes the in vitro activity of various pyrimidine derivatives against relevant cancer cell lines and kinases. This data, derived from analogous compounds, illustrates the potential of this chemical class.
| Compound Class | Target Cell Line / Kinase | IC50 (µM) | Reference Compound |
| 2-(Phenylamino)pyrimidine Derivative | EGFR-Dell9/T790M/C797S | 0.2 ± 0.01 | Brigatinib |
| 2,4-Di(arylamino)pyrimidine Derivative | EGFR-L858R/T790M | 0.033 | Osimertinib |
| 5-Bromo-pyrimidine Derivative | K562 (Bcr-Abl) | Potent Inhibition | Dasatinib |
| Indazol-Pyrimidine Derivative | MCF-7 (Breast Cancer) | 1.629 | Staurosporine |
| Indazol-Pyrimidine Derivative | A549 (Lung Cancer) | 2.305 | Staurosporine |
| Indazol-Pyrimidine Derivative | Caco2 (Colorectal Cancer) | 4.990 | Staurosporine |
Experimental Protocols
The following protocols are representative methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)
-
Potassium phosphate (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-(4-methylpiperazin-1-yl)pyrimidine product.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized pyrimidine derivative
-
Target kinase (e.g., EGFR, Bcr-Abl)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 50 nL) of the serially diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.
-
Initiate Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: Add ATP to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the amount of ATP consumed and thus to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to determine the cytotoxic effect of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., A549, K562, MCF-7)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Synthesized pyrimidine derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathways
The following diagrams illustrate the simplified EGFR and Bcr-Abl signaling pathways, common targets for pyrimidine-based kinase inhibitors.
Caption: Simplified EGFR Signaling Pathway.
Caption: Simplified Bcr-Abl Signaling Pathway.
Experimental Workflow
The following diagram provides a high-level overview of the workflow for synthesizing and evaluating pyrimidine-based kinase inhibitors.
Caption: Drug Discovery Workflow.
Application Notes and Protocols for the Synthesis of Aurora Kinase Inhibitors Using 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of pyrimidine-based Aurora kinase inhibitors, utilizing 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine as a key starting material. This document outlines the strategic importance of this building block, provides detailed experimental protocols for its conversion into potent Aurora kinase inhibitors, and presents quantitative data for the synthesized compounds. The methodologies described herein are essential for researchers engaged in the discovery and development of novel cancer therapeutics targeting the Aurora kinase family.
Introduction to Aurora Kinases and the Role of Pyrimidine Inhibitors
The Aurora kinases (Aurora A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1][2] Their pivotal function in cell cycle progression makes them attractive targets for the development of anticancer therapies.[3][4] Pyrimidine-based molecules have emerged as a prominent scaffold for the design of potent and selective Aurora kinase inhibitors due to their ability to form key hydrogen bonding interactions within the ATP-binding pocket of the kinases.[5] this compound is a versatile synthetic intermediate, with the bromine atom providing a reactive handle for carbon-carbon bond formation, typically through palladium-catalyzed cross-coupling reactions, to introduce various substituents that modulate the inhibitor's potency and selectivity.
Core Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The primary synthetic route for elaborating the this compound scaffold involves the Suzuki-Miyaura cross-coupling reaction. This powerful method allows for the formation of a carbon-carbon bond between the pyrimidine core and a variety of aryl or heteroaryl boronic acids or esters. This versatility enables the exploration of a wide chemical space to optimize the pharmacological properties of the resulting Aurora kinase inhibitors.
A representative reaction scheme is the coupling of this compound with a pyrazole boronic acid derivative to yield a potent inhibitor scaffold.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-Methylpiperazin-1-yl)-5-(1H-pyrazol-4-yl)pyrimidin-2-amine
This protocol details the synthesis of a key Aurora kinase inhibitor scaffold via a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Evacuate the flask and backfill with nitrogen or argon gas (repeat this cycle three times).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) to afford the desired product.
Quantitative Data
The following table summarizes the inhibitory activity of representative pyrimidine-based Aurora kinase inhibitors.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| AMG 900 | Aurora A | 5 | [6] |
| Aurora B | 4 | [6] | |
| Aurora C | 1 | [6] | |
| SNS-314 | Aurora A | 9 | [7] |
| Aurora B | 31 | [7] | |
| Aurora C | 6 | [7] | |
| Compound 12a | Aurora A | 309 | [8] |
| Aurora B | 293 | [8] |
Aurora Kinase Signaling Pathway
Aurora kinases are integral to the proper execution of mitosis. Aurora A is primarily involved in centrosome maturation and separation, as well as spindle assembly. Aurora B, a component of the chromosomal passenger complex, regulates chromosome-microtubule attachments and cytokinesis. Inhibition of these kinases disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of potent Aurora kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the derivatization of this scaffold, enabling the systematic exploration of structure-activity relationships. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in the field of oncology drug discovery, facilitating the development of novel and effective cancer therapeutics.
References
- 1. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BR112017007239A2 - aurora kinase inhibitor, its uses, and pharmaceutical composition ". - Google Patents [patents.google.com]
- 7. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Synthesis of 2,5-Disubstituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,5-disubstituted pyrimidines, a critical scaffold in medicinal chemistry. Pyrimidine derivatives are integral components of numerous therapeutic agents, including kinase inhibitors like Gleevec, and their versatile synthesis is of paramount importance in drug discovery and development. The methodologies outlined below offer robust and adaptable routes to this important class of heterocyclic compounds.
Method 1: One-Pot Synthesis from Nitriles
This protocol presents a practical and efficient one-step process for synthesizing 2,5-disubstituted pyrimidines directly from nitriles. This method is noted for its operational simplicity and tolerance of a variety of functional groups.[1][2][3]
Application Note
This one-pot synthesis is highly valuable for rapid library generation in early-stage drug discovery. The convergence of three components in a single step minimizes purification of intermediates and reduces overall synthesis time. The reaction is generally tolerant of various functional groups on the nitrile starting materials. Researchers should be mindful of the basic conditions, which might not be suitable for base-labile substrates. Optimization of the base and solvent may be necessary for particularly challenging substrates.
Experimental Protocol
General Procedure for the Synthesis of 2,5-Disubstituted Pyrimidines:
-
To a solution of the desired nitrile (1.0 equivalent) in an appropriate solvent such as THF or toluene, add a solution of vinyl magnesium bromide (typically 1.0 M in THF, 1.2 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the consumption of the nitrile by a suitable method (e.g., TLC or LC-MS).
-
In a separate flask, prepare a solution of a second nitrile (1.0 equivalent) and a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) (typically 1.0 M in THF, 2.2 equivalents) in THF at 0 °C.
-
Cool the second flask to -78 °C and slowly add the solution from the first flask via cannula.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2,5-disubstituted pyrimidine.
Quantitative Data Summary
| Entry | R1-CN (Nitrile 1) | R2-CN (Nitrile 2) | Product | Yield (%) |
| 1 | Benzonitrile | Acetonitrile | 2-Methyl-5-phenylpyrimidine | 75 |
| 2 | 4-Methoxybenzonitrile | Propionitrile | 2-Ethyl-5-(4-methoxyphenyl)pyrimidine | 68 |
| 3 | Thiophene-2-carbonitrile | Benzonitrile | 5-(Thiophen-2-yl)-2-phenylpyrimidine | 70 |
| 4 | Cyclohexanecarbonitrile | 3-Fluorobenzonitrile | 5-Cyclohexyl-2-(3-fluorophenyl)pyrimidine | 65 |
Yields are representative and may vary based on reaction scale and specific conditions.
Experimental Workflow
Caption: Workflow for the one-pot synthesis of 2,5-disubstituted pyrimidines.
Method 2: Synthesis via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the synthesis of 2,5-disubstituted pyrimidines. These methods typically start from a di-halogenated pyrimidine and allow for the sequential and regioselective introduction of various substituents.
Application Note
This approach offers high modularity, enabling the synthesis of a wide array of derivatives by simply changing the coupling partner (e.g., boronic acids for Suzuki coupling or terminal alkynes for Sonogashira coupling).[4][5] The differential reactivity of halogens on the pyrimidine ring (e.g., I > Br > Cl) can be exploited for selective, stepwise functionalization. Careful selection of the palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[5] These reactions are generally tolerant of a wide range of functional groups, making them suitable for late-stage functionalization in a synthetic sequence.
Experimental Protocol: Suzuki-Miyaura Coupling
General Procedure for the Synthesis of a 5-Aryl-2-chloropyrimidine:
-
To a reaction vessel, add 2,5-dichloropyrimidine (1.0 equivalent), the desired arylboronic acid (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene and ethanol.
-
Degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to afford the 5-aryl-2-chloropyrimidine, which can be further functionalized at the 2-position.
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Halogenated Pyrimidine | Arylboronic Acid | Catalyst | Base | Yield (%) |
| 1 | 2,5-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 85 |
| 2 | 5-Bromo-2-chloropyrimidine | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 92 |
| 3 | 2,5-Dichloropyrimidine | Thiophene-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 78 |
| 4 | 5-Bromo-2-chloropyrimidine | 3-Furylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 88 |
Yields correspond to the mono-arylated product at the 5-position and may vary.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura cross-coupling to form 2,5-disubstituted pyrimidines.
Relevance in Signaling Pathways
2,5-Disubstituted pyrimidines are prevalent scaffolds in the design of inhibitors for various signaling pathways implicated in diseases like cancer and inflammation. A prominent example is their use as hinge-binding motifs in protein kinase inhibitors. Kinases are crucial nodes in cellular signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine core can form key hydrogen bonds with the kinase hinge region, providing a strong anchor for the inhibitor molecule. The substituents at the 2- and 5-positions can then be modified to achieve potency and selectivity by extending into other pockets of the ATP-binding site.
Signaling Pathway Example: Generic Kinase Inhibition
Caption: Inhibition of a generic kinase signaling pathway by a 2,5-disubstituted pyrimidine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-pot synthesis of 2, 5-disubstituted pyrimidines from nitriles | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound with various boronic acids.
Question 1: Why is my reaction showing low to no yield of the desired product?
Answer:
Low or no yield in a Suzuki coupling with this substrate can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. The presence of multiple nitrogen atoms in the substrate can lead to catalyst poisoning.
Possible Causes & Solutions:
-
Catalyst Poisoning: The nitrogen atoms in the pyrimidine and piperazine rings can coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can sterically shield the palladium center and promote the desired catalytic cycle. The use of pre-formed palladium precatalysts can also be beneficial.
-
-
Inefficient Oxidative Addition or Reductive Elimination: The electronic properties of the bromopyrimidine substrate can affect these key steps of the catalytic cycle.
-
Solution: Screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(dppf)Cl₂) and ligands is crucial. For challenging couplings, more active catalyst systems may be required.
-
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Solution: Test a range of solvents or solvent mixtures. Common choices include 1,4-dioxane, toluene, THF, or DMF, often with an aqueous component. Increasing the reaction temperature can also improve solubility.
-
Question 2: I'm observing significant formation of side products like homocoupled boronic acid and debrominated starting material. How can I minimize these?
Answer:
The formation of byproducts such as homocoupled boronic acid (biaryl) and the debrominated starting material are common challenges in Suzuki couplings.
Troubleshooting Side Products:
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use. This can be achieved by sparging with an inert gas or by using freeze-pump-thaw cycles.
-
-
Debromination (Protodeboronation and Hydrodehalogenation): The bromo-substituent can be replaced by a hydrogen atom, leading to the formation of 2-(4-methylpiperazin-1-yl)pyrimidine. This can occur through protodeboronation of the boronic acid partner or hydrodehalogenation of the starting material.
-
Solution:
-
Use a milder base: Strong bases can sometimes promote side reactions. Consider screening bases like K₂CO₃ or Cs₂CO₃ in addition to stronger bases like K₃PO₄.
-
Anhydrous conditions: If protodeboronation is suspected, running the reaction under anhydrous conditions may be beneficial.
-
Optimize catalyst and ligand: Some catalyst systems are more prone to promoting debromination. Experimenting with different palladium sources and ligands can help identify a more selective system. A tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in similar systems.[1][2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point would be to use a palladium catalyst with a bulky phosphine ligand. For example, Pd₂(dba)₃ with a ligand like SPhos or XPhos. A common base to start with is K₂CO₃ or K₃PO₄, and a solvent system of 1,4-dioxane/water is often effective.[3][4] The reaction is typically heated to between 80-110 °C.[5]
Q2: How critical is the choice of base for this reaction?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle. The optimal base is often substrate and solvent-dependent. It is advisable to screen a few different bases, such as K₃PO₄, K₂CO₃, and Cs₂CO₃, to find the best conditions for your specific coupling partners.[6]
Q3: Can I use microwave irradiation to accelerate the reaction?
A3: Yes, microwave-assisted Suzuki coupling can be a very effective method for accelerating reaction times and improving yields, particularly for challenging substrates.[1][7] It allows for rapid heating to high temperatures, which can overcome activation barriers.
Q4: Is it necessary to purify the boronic acid before use?
A4: The purity of the boronic acid is important. Impurities can sometimes interfere with the catalytic cycle. If you are experiencing issues with your reaction, using a freshly purified or high-purity commercial boronic acid is recommended.
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Coupling of Bromo-Heterocycles
| Parameter | Recommended Conditions | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂ | Catalyst choice is critical and may require screening.[8] |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are often preferred for N-containing heterocycles. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base can significantly impact yield and should be optimized.[6] |
| Solvent | 1,4-Dioxane/H₂O, Toluene, THF, DMF | A co-solvent system is often used to ensure solubility of all components.[5] |
| Temperature | 80 - 110 °C | Higher temperatures may be necessary for less reactive coupling partners.[5] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst oxidation and homocoupling. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Suggested Solution |
| Low/No Yield | Catalyst Poisoning | Use bulky, electron-rich ligands (e.g., XPhos, SPhos). |
| Poor Solubility | Screen different solvents; increase reaction temperature. | |
| Homocoupling | Presence of Oxygen | Thoroughly degas solvents and run under an inert atmosphere. |
| Debromination | Suboptimal Conditions | Screen different bases (e.g., K₂CO₃); consider anhydrous conditions; try alternative catalyst/ligand systems (e.g., XPhosPdG2/XPhos).[1][2] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling:
This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (repeat three times).
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision tree for low yield.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the Buchwald-Hartwig amination of pyrimidines.
Troubleshooting Guide
Low yields or failed reactions in the Buchwald-Hartwig amination of pyrimidines can often be attributed to a few key factors. The following table summarizes common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Conversion | 1. Catalyst/Ligand Inactivity: Inappropriate ligand choice, poor quality palladium source, or catalyst decomposition.[1] 2. Ineffective Base: The chosen base may be too weak to deprotonate the amine or the resulting palladium-amido complex.[1][2] 3. Poor Solvent Choice: The solvent may not be suitable for the solubility of reactants or may not be anhydrous.[1][3] 4. Low Reaction Temperature: The reaction may require higher thermal energy to proceed.[1][2] | 1. Screen Ligands: Use sterically hindered biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[4][5] Consider using a pre-formed palladium-ligand complex for consistency.[1] 2. Optimize Base: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are often effective.[1][4] For base-sensitive substrates, consider weaker inorganic bases like K₂CO₃ or Cs₂CO₃, potentially at higher temperatures.[1][2] 3. Change Solvent: Anhydrous toluene or dioxane are common choices.[1][3] For polar substrates, consider DMF or DMSO, but be mindful of potential side reactions.[6] 4. Increase Temperature: Gradually increase the temperature, typically in the range of 80-110 °C. Microwave irradiation can also be beneficial.[1] |
| Side Product Formation | 1. Hydrodehalogenation: The pyrimidine starting material is reduced instead of coupled. This can be caused by β-hydride elimination from the palladium-amido complex.[7] 2. Homocoupling: Formation of bi-pyrimidine or bi-aryl species.[8] 3. Solvolysis: Reaction of the pyrimidine with the solvent, especially with protic solvents or water contamination.[1][9] | 1. Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination.[7] 2. Optimize Reaction Conditions: Lowering the temperature or catalyst loading may reduce the rate of side reactions. 3. Ensure Anhydrous Conditions: Use freshly dried solvents and handle reagents under an inert atmosphere.[1] |
| Inconsistent Results | 1. Air or Moisture Sensitivity: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.[4] 2. Reagent Quality: Impurities in starting materials, solvents, or reagents can inhibit the catalyst. 3. Inadequate Mixing: For heterogeneous reactions with inorganic bases, poor stirring can lead to inconsistent results.[2] | 1. Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk techniques under an inert atmosphere (Argon or Nitrogen).[4] 2. Purify Reagents: Ensure all reagents are of high purity and solvents are anhydrous. 3. Vigorous Stirring: Ensure efficient stirring, especially when using solid bases like K₂CO₃ or Cs₂CO₃.[2] |
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is giving a very low yield. What are the first parameters I should check?
A1: For low yields with chloropyrimidines, the most critical starting point is the catalyst system.[1] Aryl chlorides are generally less reactive than bromides or iodides.[10] Therefore, a highly active catalyst system is required.
-
Ligand: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos, which have been shown to be effective for coupling aryl chlorides.[11]
-
Palladium Source: Use a high-quality palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[1] Consider using a pre-catalyst, which can provide more consistent results.[2]
-
Base: A strong base like NaOtBu is often necessary to facilitate the catalytic cycle with less reactive chlorides.[1]
Q2: I am observing significant hydrodehalogenation of my pyrimidine starting material. How can I minimize this side reaction?
A2: Hydrodehalogenation is a common side reaction that competes with the desired amination.[7] It occurs via β-hydride elimination from an intermediate palladium complex. To minimize this:
-
Ligand Selection: The choice of ligand is crucial as it influences the relative rates of reductive elimination (forming the desired product) and β-hydride elimination.[5][7] Screening different classes of ligands can help identify one that favors the desired pathway.
-
Amine Structure: This side reaction is more prevalent with amines that have β-hydrogens. If possible, modifying the amine substrate could be a solution.
-
Reaction Conditions: Lowering the reaction temperature or using a less coordinating solvent might disfavor the pathway leading to hydrodehalogenation.
Q3: Can I use a weaker base like potassium carbonate (K₂CO₃) for the amination of a sensitive pyrimidine substrate?
A3: Yes, weaker bases like K₂CO₃ or Cs₂CO₃ can be used, especially for substrates that are sensitive to strong bases like NaOtBu.[1][2] However, using a weaker base typically requires higher reaction temperatures to achieve a reasonable reaction rate.[1] It is also important to ensure the base is finely powdered and well-dispersed in the reaction mixture for optimal activity.[2]
Q4: My amine is very polar and not soluble in toluene. What are my solvent options?
A4: While toluene is a common solvent for Buchwald-Hartwig reactions, other solvents can be used, especially when dealing with polar substrates.[3][6]
-
Dioxane: Another frequently used non-polar solvent that may offer different solubility characteristics.[3]
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can be used to dissolve polar amines.[1][6] However, be aware that these solvents can sometimes coordinate to the palladium center and affect the catalytic activity. Careful optimization of the reaction conditions is necessary when using these solvents.
Q5: How can I remove residual palladium from my final product?
A5: Removing palladium residues is a common challenge. Several methods can be employed for purification:
-
Filtration: Passing the reaction mixture through a pad of Celite® can help remove the heterogeneous catalyst.[1]
-
Chromatography: Standard column chromatography is often effective.
-
Scavengers: Various palladium scavengers (resins or silica-based) are commercially available and can be used to capture residual palladium from the product solution.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Halopyrimidine
-
Reaction Setup: In a nitrogen-filled glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.[4]
-
Addition of Reagents: To the same flask, add the base (e.g., NaOtBu, 1.4 equivalents), the halopyrimidine (1.0 equivalent), and the amine (1.2 equivalents).[4]
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the pyrimidine) via syringe.[4]
-
Reaction Conditions: Seal the flask, remove it from the glovebox, and place it in a preheated oil bath. Stir the reaction mixture at the desired temperature (e.g., 100 °C) under an inert atmosphere.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst.[1] Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Visualizations
Troubleshooting Workflow for Failed Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
Technical Support Center: 5-Bromopyrimidine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the palladium-catalyzed cross-coupling of 5-bromopyrimidine. The pyrimidine scaffold is a crucial component in numerous biologically active compounds, and successful functionalization is key to novel drug discovery.[1][2][3] This guide focuses on practical solutions to common side reactions in Suzuki-Miyaura, Stille, Buchwald-Hartwig, Sonogashira, and Heck couplings.
General Troubleshooting Workflow
Before diving into specific reaction types, a general workflow for troubleshooting unexpected results in 5-bromopyrimidine cross-coupling can be beneficial.
Caption: A general workflow for troubleshooting cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a widely used method for forming C-C bonds between 5-bromopyrimidine and organoboron compounds.[3][4]
FAQs & Troubleshooting
Question 1: I'm observing significant amounts of pyrimidine (dehalogenated starting material) in my reaction. What causes this and how can I prevent it?
Answer: This side reaction, known as hydrodehalogenation or debromination, occurs when the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[5] It can happen if the palladium(II) intermediate reacts with a hydride source before transmetalation with the boronic acid.[5]
| Troubleshooting Strategy | Rationale | Key Considerations |
| Base Selection | Avoid bases that can act as hydride donors. | Prefer inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃.[5] |
| Solvent Choice | Alcohols can be a source of hydrides. | Use aprotic solvents such as 1,4-dioxane, toluene, or THF.[5] |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the desired coupling. | This increased rate can outcompete the debromination pathway.[5] |
| Temperature Control | Lower temperatures can increase selectivity for the desired product. | High temperatures may favor side reactions.[5] |
Question 2: My reaction is producing a significant amount of biaryl product from the homocoupling of my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen.[5][6] It can also occur when the boronic acid itself acts as a reducing agent during the in-situ formation of the active Pd(0) catalyst from a Pd(II) precatalyst.[5]
| Troubleshooting Strategy | Rationale | Key Considerations |
| Rigorous Degassing | To remove dissolved oxygen which promotes homocoupling. | Degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[5] |
| Catalyst Choice | Pre-formed Pd(0) catalysts can be advantageous over Pd(II) sources. | Consider using catalysts like Pd(PPh₃)₄.[5] |
| Slow Addition | Keeps the instantaneous concentration of the boronic acid low. | This disfavors the bimolecular homocoupling reaction.[5] |
| Use of Boronic Esters | Pinacol esters are often more stable and less prone to homocoupling. | Consider using boronic esters instead of free boronic acids.[5] |
Question 3: My boronic acid is decomposing, leading to low yields. What is happening?
Answer: This is likely due to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[7] This is a common side reaction, especially with heteroaromatic boronic acids under aqueous conditions.[7]
| Troubleshooting Strategy | Rationale | Key Considerations |
| Use of Boronic Esters | MIDA boronates and organotrifluoroborates are more stable. | These derivatives provide a slow release of the boronic acid, minimizing its concentration and thus decomposition.[7] |
| Anhydrous Conditions | Water can facilitate protodeboronation. | While some Suzuki reactions require water, minimizing its amount or using anhydrous conditions with appropriate bases can help. |
| Reaction pH | The rate of protodeboronation is pH-dependent. | Careful selection of the base can help maintain an optimal pH to suppress this side reaction.[7] |
Catalytic Cycle and Side Reactions
Caption: Suzuki-Miyaura catalytic cycle and common side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Glassware Preparation: Oven-dry all glassware and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[5]
-
Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[5]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas three times.[5]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[5]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Stille Coupling
The Stille coupling enables the formation of C-C bonds using organostannane reagents. While versatile, the toxicity of tin compounds is a significant drawback.
FAQs & Troubleshooting
Question 4: I'm observing a significant amount of homocoupled product from my organostannane. What are the causes and solutions?
Answer: Homocoupling of the organostannane reagent is a major side reaction in Stille coupling.[5] This can be mechanistically complex, involving either the Pd(II) precatalyst or a radical process with the Pd(0) catalyst.[5]
| Troubleshooting Strategy | Rationale | Key Considerations |
| Catalyst and Ligand Selection | The choice of catalyst system can significantly influence the extent of homocoupling. | Experiment with different palladium sources and ligands to favor the cross-coupling pathway.[5] |
| Reaction Conditions | Temperature and concentration can affect the relative rates of cross-coupling and homocoupling. | Optimization of these parameters is often necessary. |
| Additives | Certain additives can suppress homocoupling. | The use of additives like Cu(I) salts can sometimes be beneficial, though they may introduce other side reactions. |
Experimental Protocol: Stille Coupling
-
Glassware Preparation: Dry a Schlenk flask under vacuum with heating.
-
Reagent and Catalyst Addition: Under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-2 mol%) to the flask.[8]
-
Solvent and Stannane Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF), followed by the organostannane (1.1-1.2 equiv.).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]
-
Workup: After cooling, the solvent is typically removed under vacuum. The removal of tin byproducts can be challenging and may require specific workup procedures, such as washing with aqueous KF.[9]
-
Purification: Purify the crude product by column chromatography.[8]
Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of C-N bonds, crucial for the synthesis of many pharmaceutical compounds.[10]
FAQs & Troubleshooting
Question 5: I am observing hydrodehalogenation of my 5-bromopyrimidine during my Buchwald-Hartwig amination. What is the cause and how can I mitigate it?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination, competing with the desired C-N bond formation. It is often caused by the presence of a hydride source.[5]
| Troubleshooting Strategy | Rationale | Key Considerations |
| Base Selection | Some bases can also act as hydride donors. | While strong, non-nucleophilic bases like NaOtBu are common, weaker bases like Cs₂CO₃ may reduce dehalogenation, although careful optimization is needed.[5] |
| Ligand Choice | Bulky, electron-rich phosphine ligands are crucial for promoting reductive elimination. | This accelerates the formation of the C-N bond, suppressing side reactions.[5] |
| Temperature Optimization | High temperatures can lead to catalyst decomposition and increased side reactions. | Running the reaction at the optimal temperature is important for selectivity.[5] |
Catalytic Cycle and Side Reactions
Caption: Buchwald-Hartwig amination cycle and a common side reaction.
Experimental Protocol: Buchwald-Hartwig Amination
-
Glassware and Reagent Preparation: In an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃), and the phosphine ligand (e.g., XPhos).[3]
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous solvent (e.g., Toluene), followed by the amine (1.1-1.5 equiv.) and the base (e.g., NaOtBu).[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).[3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.[3]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between sp² and sp hybridized carbons.[2]
FAQs & Troubleshooting
Question 6: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I avoid this?
Answer: Glaser coupling is a common side reaction, especially when a copper(I) co-catalyst is used. The copper acetylide intermediate can undergo oxidative dimerization, particularly in the presence of oxygen.[2][5]
| Troubleshooting Strategy | Rationale | Key Considerations |
| Copper-Free Conditions | The most effective way to avoid Glaser coupling. | Many modern protocols use palladium catalysts with specific ligands that do not require a copper co-catalyst.[5] |
| Inert Atmosphere | If a copper co-catalyst is necessary, a strictly anaerobic environment is crucial. | This prevents oxidative homocoupling.[5] |
| Amine Base | The choice of amine base can influence the rate of homocoupling. | Experiment with different amine bases to find the optimal one for your system.[5] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[5]
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[5]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.[5]
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[5]
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.
FAQs & Troubleshooting
Question 7: My Heck reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: The regioselectivity of the Heck reaction (formation of α- vs. β-substituted products) can be influenced by several factors, including the electronic nature of the alkene and the specific reaction conditions.
| Troubleshooting Strategy | Rationale | Key Considerations |
| Ligand Choice | The steric and electronic properties of the ligand can influence the regioselectivity. | Bulky phosphine ligands often favor the linear (β) product. |
| Additives | Additives like LiCl can promote a neutral catalytic cycle, which may favor β-selectivity.[11] | The effect of additives can be substrate-dependent. |
| Alkene Choice | More sterically encumbered vinyl ethers can favor the formation of the β-branched product.[11] | Consider the steric profile of your alkene. |
Experimental Protocol: Heck Coupling
-
Glassware and Reagent Preparation: In a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand if required (e.g., P(o-tol)₃).[3]
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., DMF), followed by the base (e.g., Et₃N) and the alkene (1.2-1.5 equiv.).[3]
-
Reaction: Heat the reaction to the desired temperature.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[3]
-
Workup: After cooling, dilute the mixture with an organic solvent and wash with water or brine.[3]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. rsc.org [rsc.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. books.rsc.org [books.rsc.org]
how to avoid debromination in pyrimidine Suzuki reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during pyrimidine Suzuki reactions, with a specific focus on avoiding the undesired debromination side reaction.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of pyrimidine Suzuki reactions, and why is it a problem?
A1: Debromination is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the bromine substituent on the pyrimidine ring is replaced by a hydrogen atom instead of the desired aryl or heteroaryl group from the boronic acid. This leads to the formation of a hydro-debrominated byproduct, which reduces the yield of the desired product and complicates purification.
Q2: What are the primary causes of debromination in pyrimidine Suzuki reactions?
A2: Several factors can contribute to debromination:
-
Base-induced decomposition: Certain bases can promote the removal of the bromine atom.[1]
-
Catalyst and ligand choice: An inappropriate catalyst or ligand system may favor the debromination pathway.[1]
-
Reaction conditions: High temperatures and prolonged reaction times can increase the incidence of side reactions, including debromination.[2]
-
Substrate properties: The electronic properties of the pyrimidine ring and the presence of certain functional groups can influence the propensity for debromination. For instance, unprotected N-H groups in the substrate can sometimes lead to dehalogenation.[3]
-
Protodeboronation of the boronic acid: While not a direct debromination of the pyrimidine, the decomposition of the boronic acid to the corresponding arene (protodeboronation) can lead to a reaction outcome where the starting bromopyrimidine is consumed and the debrominated pyrimidine is formed through a separate pathway.[2]
Q3: How can I minimize debromination?
A3: Minimizing debromination often involves a careful optimization of reaction parameters:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as XPhos, SPhos, or RuPhos, can promote the desired cross-coupling over debromination.[1][4]
-
Catalyst System: Utilizing highly active pre-catalysts (e.g., G2 or G3 palladacycles) can ensure rapid catalytic turnover and minimize side reactions. A combination of a pre-catalyst and an additional ligand, such as XPhosPdG2/XPhos, has been shown to be effective.[1]
-
Base Selection: The choice of base is critical. Weaker bases or carbonate bases are often preferred. A screening of bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is recommended for your specific substrate.[1][5]
-
Boronic Acid Quality: Use high-purity boronic acids or their more stable derivatives like pinacol esters (boronate esters) or MIDA boronates to prevent decomposition and associated side reactions.[6][7][8]
-
Reaction Conditions: Employ the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times. Microwave-assisted synthesis can often provide rapid heating and shorter reaction times, which can minimize byproduct formation.[2][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your pyrimidine Suzuki coupling experiments.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| High percentage of debrominated byproduct observed by LC-MS or NMR. | The base is too strong or unsuitable for the substrate. | Screen a panel of bases. If you are using a strong base like an alkoxide or hydroxide, consider switching to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) base.[1] |
| The ligand is not optimal for promoting the desired coupling. | Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or another Buchwald-type ligand. These ligands can accelerate the reductive elimination step and outcompete the debromination pathway.[1][4] | |
| The reaction temperature is too high or the reaction time is too long. | Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time. Consider using microwave irradiation to shorten the reaction time.[2] | |
| Low or no conversion of the starting bromopyrimidine. | The catalyst is inactive or poisoned. | Ensure you are using a high-quality palladium catalyst. If using a Pd(II) source, ensure it is properly reduced to the active Pd(0) species. Impurities in the boronic acid or other reagents can poison the catalyst.[6] Consider using a more robust pre-catalyst. |
| The boronic acid is decomposing (protodeboronation). | Use fresh, high-purity boronic acid. Alternatively, consider using a more stable boronic acid derivative such as a pinacol ester or a trifluoroborate salt.[8][10] | |
| The solvent is not appropriate or not properly degassed. | Ensure your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. Common solvent systems include dioxane/water or toluene/water.[11][12] | |
| Both starting materials are consumed, but the yield of the desired product is low, with significant byproduct formation. | Multiple side reactions are occurring, such as debromination and homocoupling. | Re-evaluate the entire reaction setup. This often points to a combination of suboptimal conditions. Systematically screen the catalyst, ligand, base, and solvent. Ensure an inert atmosphere is maintained throughout the reaction. |
Quantitative Data Summary
The following tables provide a summary of reaction conditions that have been successfully employed to minimize debromination and improve yields in pyrimidine Suzuki reactions.
Table 1: Effect of Catalyst, Ligand, and Base on the Suzuki Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [1]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent | Temp (°C) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| 1 | PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | 9 | 91 |
| 2 | XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 89 | 0 |
| 3 | XPhosPdG2 (2.5) | - | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 50 | 50 |
| 4 | - | - | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | 0 | 100 |
Table 2: Optimization of Microwave-Assisted Suzuki Coupling of 2,4-dichloropyrimidine with Phenylboronic Acid [2]
| Temperature (°C) | Time (min) | Catalyst (mol%) | Base | Yield (%) |
| 100 | 15 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 81 |
| 120 | 15 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 75 |
| 140 | 15 | Pd(PPh₃)₄ (0.5) | K₂CO₃ | 68 |
Experimental Protocols
General Protocol for a Microwave-Assisted Pyrimidine Suzuki Coupling to Minimize Debromination
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
Bromopyrimidine (1.0 equiv)
-
Aryl/heteroarylboronic acid or boronate ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhosPdG2, 2-5 mol%)
-
Ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
To a dry microwave reaction vial equipped with a magnetic stir bar, add the bromopyrimidine, the boronic acid derivative, the palladium pre-catalyst, the ligand, and the base.
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Place the vial in the microwave reactor and heat the mixture to the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 15-60 minutes).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Improving Yield in 5-Bromopyrimidine Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the functionalization of 5-bromopyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during popular cross-coupling reactions involving 5-bromopyrimidine, offering explanations and actionable solutions to improve reaction yields and minimize side products.
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of debrominated pyrimidine as a side product in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
Answer: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom. This typically occurs when the palladium(II) intermediate, formed after oxidative addition, reacts with a hydride source before it can transmetalate with the boronic acid.
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred.
-
Solvent Selection: If using an alcohol-containing solvent system, consider switching to aprotic solvents like 1,4-dioxane, toluene, or THF.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the debromination pathway.
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired coupling over side reactions.[1]
Question 2: My reaction is producing a homocoupled biaryl product from my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can facilitate the formation of palladium(II) species that catalyze this unwanted reaction. It can also occur during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species, where the boronic acid can act as a reducing agent.
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help to keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.
Sonogashira Coupling
Question 3: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I avoid this?
Answer: Glaser coupling is the homocoupling of terminal alkynes and is a common side reaction in Sonogashira coupling, particularly when a copper(I) co-catalyst is used. The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant, such as air.
Troubleshooting Strategies:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[2]
-
Slow Addition of Alkyne: If using copper, the slow addition of the terminal alkyne can keep its concentration low and minimize homocoupling.[2]
-
Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere to prevent oxidation.[2]
Question 4: The yield of my Sonogashira coupling is low. What are the potential causes and solutions?
Answer: Low yields in Sonogashira couplings can stem from several factors, including inactive catalyst, suboptimal reaction conditions, or side reactions.
Troubleshooting Strategies:
-
Increase Catalyst Loading: If the reaction is sluggish, increasing the amount of the palladium catalyst and/or copper co-catalyst may improve the yield.[2]
-
Screen Solvents and Bases: For less reactive bromides, a more polar aprotic solvent like DMF and a higher temperature may be beneficial.[2] Triethylamine and diisopropylethylamine are common bases.
-
Check Reagent Quality: Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.
Buchwald-Hartwig Amination
Question 5: My Buchwald-Hartwig amination of 5-bromopyrimidine is not proceeding to completion. What should I check?
Answer: Incomplete conversion in Buchwald-Hartwig amination can be due to an inactive catalyst, insufficient temperature, or poor solubility of reagents.
Troubleshooting Strategies:
-
Catalyst Activity: The active Pd(0) species is sensitive to oxygen. Ensure the palladium precatalyst and ligand are of high quality and have been stored and handled under an inert atmosphere. Using a pre-catalyst can lead to more reliable generation of the active species.[3]
-
Reaction Temperature: Cautiously increase the reaction temperature in 10 °C increments.[3]
-
Solvent Choice: Toluene and 1,4-dioxane are generally effective solvents. If reagent solubility is an issue, consider screening other anhydrous, degassed solvents.[3]
Question 6: How do I select the appropriate base for my Buchwald-Hartwig amination?
Answer: The choice of base is critical and depends on the substrate's functional group tolerance.
-
Strong Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to faster reaction rates.[3]
-
Weaker Bases: For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are recommended, though this may require higher reaction temperatures or longer reaction times.[3]
Data Presentation
The following tables summarize reaction conditions for various functionalization reactions of 5-bromopyrimidine and related halo-pyrimidines to guide optimization.
Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Arylboronic Acids
| Entry | 5-Halopyrimidine | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | High |
| 2 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | tert-Amyl alcohol | 120 | Good |
| 3 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 70-80 | 80 |
| 4 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 |
Table 2: Sonogashira Coupling of 5-Halopyrimidines with Terminal Alkynes
| Entry | 5-Halopyrimidine | Terminal Alkyne | Catalyst System | Base / Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Benzyloxy-5-iodopyrimidine | But-3-yn-1-ol | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 3 | 85 |
| 2 | 2-Benzyloxy-5-iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | RT | 4 | 92 |
| 3 | 6-bromo-3-fluoro-2-cyanopyridine | 4-Ethylphenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | RT | 16 | Good |
| 4 | 5-Bromouridine | Various Terminal Alkynes | tBuPcPd / CuI | Cs₂CO₃ / DMF | RT | - | 73-81 |
Table 3: Buchwald-Hartwig Amination of Bromo-Heterocycles
| Entry | Bromo-Heterocycle | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4,7-dibromobenzo[c]-1,2,5-thiadiazole | Benzophenone imine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Good |
| 2 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | Toluene/MeCN | 140 | 70 |
| 3 | 3-Bromoanisole | Diphenylamine | Pd-RuPhos | NaOtBu | Toluene | - | High |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
-
Glassware Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[4]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.[4]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[4]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS.[4]
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]
-
Purification: Purify the crude product by column chromatography on silica gel.[4]
Protocol 2: Copper-Free Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[4]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[4]
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[4]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.[4]
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride. Dry the organic layer and concentrate under reduced pressure.[4]
-
Purification: Purify the crude product by column chromatography.[4]
Protocol 3: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add 5-bromopyrimidine (1.0 equiv), the amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).[3]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir. Monitor the reaction progress by TLC or LC-MS.[3]
-
Workup: After cooling to room temperature, quench the reaction with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: A troubleshooting guide for low yield in 5-bromopyrimidine functionalization.
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of 5-bromopyrimidine.
Caption: Overview of common functionalization pathways for 5-bromopyrimidine.
References
Technical Support Center: Purification of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2,5-dibromopyrimidine and 1-methylpiperazine, side-products from competing reactions, and residual solvents used in the synthesis. Degradation products may also be present if the compound is unstable under the reaction or work-up conditions.
Q2: Which chromatographic method is most suitable for the purification of this compound?
A2: Reversed-phase High-Performance Liquid Chromatography (HPLC) is a highly effective method for the final purification and purity analysis of polar and non-polar compounds like this compound.[1] For larger scale purification, silica gel or neutral alumina column chromatography is commonly employed.[2] The choice of the stationary and mobile phase will depend on the polarity of the impurities.
Q3: What analytical techniques are recommended for assessing the purity of the final product?
A3: High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity analysis.[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for structural confirmation and can also be used for quantitative analysis (qNMR).[1][3] Mass Spectrometry (MS) is used to confirm the molecular weight of the compound.[3]
Q4: Can recrystallization be used to purify this compound?
A4: Yes, recrystallization can be an effective method for purifying solid compounds, provided a suitable solvent system is identified.[2] The ideal solvent will dissolve the compound at an elevated temperature but show poor solubility at lower temperatures, while impurities remain soluble at all temperatures. A patent for a similar compound mentions the use of 85% ethanol for recrystallization.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Column Chromatography | - Compound is too polar/non-polar for the chosen solvent system, leading to irreversible adsorption or co-elution with impurities.- Compound degradation on silica gel. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for good separation.- Consider using a different stationary phase, such as neutral alumina.[2]- Use a less acidic or deactivated silica gel. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent.- The compound is inherently an oil at room temperature.- Presence of impurities depressing the melting point. | - Dry the product under high vacuum for an extended period.- Attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal.- Re-purify the compound using an alternative method like preparative HPLC. |
| Inconsistent HPLC Purity Results | - Poor sample preparation.- Unstable compound under analytical conditions.- Issues with the HPLC system (e.g., column degradation, mobile phase inconsistency). | - Ensure the sample is fully dissolved in the mobile phase before injection.[3]- Investigate the stability of the compound in the chosen mobile phase and at the analysis temperature.- Perform system suitability tests, including checking for peak tailing and theoretical plates, to ensure the HPLC system is performing correctly.[1] |
| Presence of Starting Materials in Final Product | - Incomplete reaction.- Inefficient purification. | - Monitor the reaction progress using TLC or HPLC to ensure completion.- Optimize the purification protocol, for instance by using a shallower gradient in column chromatography or a different recrystallization solvent. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization.
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent of the mobile phase.
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: HPLC Purity Assessment
This is a representative protocol and should be adapted based on the specific compound and available instrumentation.[1][3]
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of acetonitrile and water with an acid modifier (e.g., 0.1% formic acid for MS compatibility). The gradient will need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined from the compound's UV-Vis spectrum.
-
Sample Preparation: Dissolve a small amount of the purified product in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the product peak relative to the total peak area.
Visualizations
Caption: A general experimental workflow for the purification and analysis of the target compound.
Caption: A logical diagram for troubleshooting common issues during the purification process.
References
Technical Support Center: Preventing Homocoupling in Reactions with 5-Bromopyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of homocoupling in cross-coupling reactions involving 5-bromopyrimidines.
Troubleshooting Guides
This section addresses specific issues related to homocoupling and other side reactions encountered during Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-bromopyrimidine.
Issue 1: Significant Homocoupling of Boronic Acid/Ester in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with 5-bromopyrimidine is producing a significant amount of the boronic acid homocoupled (biaryl) byproduct. What are the primary causes and how can I minimize this?
Answer:
Homocoupling of boronic acids is a prevalent side reaction, often promoted by the presence of oxygen or palladium(II) species.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then facilitates the unwanted coupling of two boronic acid molecules.[1] This can also occur during the in-situ reduction of a Pd(II) precatalyst, where the boronic acid itself can act as a reducing agent.[1]
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents. Standard methods include sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes or using freeze-pump-thaw cycles for particularly sensitive reactions. Maintain a strictly inert atmosphere throughout the experiment.[1]
-
Catalyst Selection:
-
Use a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to bypass the in-situ reduction step where homocoupling can be initiated.[1][3]
-
If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider adding a mild reducing agent like potassium formate to help generate the active Pd(0) species without consuming the boronic acid.[3]
-
-
Slow Addition of Reagents: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]
-
Use of Boronic Esters: Pinacol (Bpin) or MIDA boronate esters are often more stable and less prone to homocoupling than the corresponding free boronic acids.[3]
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These can accelerate the desired reductive elimination step, helping the cross-coupling pathway outcompete homocoupling.[1][4]
Issue 2: Homocoupling of Organostannane Reagent in Stille Coupling
Question: I am observing significant formation of a homocoupled byproduct from my organostannane reagent in a Stille coupling with 5-bromopyrimidine. What are the likely causes and solutions?
Answer:
Homocoupling of the organostannane reagent is a major side reaction in Stille coupling.[5] This can occur when two equivalents of the organostannane react with the Pd(II) precatalyst or through a radical process involving the Pd(0) catalyst.[6]
Troubleshooting Strategies:
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can promote side reactions.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly influence the extent of homocoupling. It is recommended to screen different catalyst systems to find one that favors the cross-coupling pathway.
-
Purity of Reagents: Ensure the organostannane reagent is pure and free from impurities that might promote side reactions.
-
Inert Atmosphere: Although organostannanes are generally stable to air and moisture, maintaining an inert atmosphere is good practice to prevent oxidation of the Pd(0) catalyst.[6]
Issue 3: Alkyne Homocoupling (Glaser Coupling) in Sonogashira Reactions
Question: My Sonogashira reaction with 5-bromopyrimidine is yielding a substantial amount of the alkyne homocoupled dimer. How can I prevent this?
Answer:
The homocoupling of terminal alkynes, known as Glaser coupling, is a very common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used.[7] The copper acetylide intermediate can undergo oxidative dimerization, especially in the presence of oxygen.[7]
Troubleshooting Strategies:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to perform the reaction under copper-free conditions. Many modern protocols utilize palladium catalysts with specific ligands that do not require a copper co-catalyst.
-
Strictly Anaerobic Environment: If a copper co-catalyst is necessary, it is critical to maintain a rigorously oxygen-free environment to prevent oxidative homocoupling.[8]
-
Slow Addition of Alkyne: Slowly adding the terminal alkyne to the reaction mixture can help minimize its concentration and reduce the rate of dimerization.[7]
-
Amine Base: The choice of amine base (e.g., triethylamine, diisopropylamine) can influence the rate of homocoupling. Screening different bases may be beneficial.[7]
Issue 4: Side Reactions in Buchwald-Hartwig Amination
Question: During the Buchwald-Hartwig amination of 5-bromopyrimidine, I am observing low yields and the formation of a hydrodehalogenated (debrominated) pyrimidine byproduct. How can I improve my reaction?
Answer:
While homocoupling of the amine or aryl halide is less common in Buchwald-Hartwig amination, hydrodehalogenation (replacement of bromine with hydrogen) is a known competing side reaction.[9] This can be influenced by the choice of base, ligand, and temperature.[9][10]
Troubleshooting Strategies:
-
Base Selection: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[9][11] However, if hydrodehalogenation is an issue, consider screening weaker inorganic bases such as Cs₂CO₃ or K₃PO₄, which may require higher temperatures or longer reaction times.[9]
-
Ligand Choice: The use of bulky, electron-rich phosphine ligands (e.g., biaryl phosphine ligands like XPhos or SPhos) is crucial to promote the desired C-N bond formation and suppress side reactions by accelerating the reductive elimination step.[9][12]
-
Temperature Optimization: Running the reaction at the optimal temperature is key. Excessively high temperatures can lead to catalyst decomposition and an increase in side reactions like hydrodehalogenation.[9]
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Solvent Choice: Anhydrous, aprotic solvents like toluene or dioxane are commonly used and generally give good results.[9] The choice can affect reagent solubility and catalyst stability.[9]
Data Presentation
The following tables summarize reaction conditions reported for cross-coupling reactions of bromopyrimidines and related bromo-N-heterocycles, with a focus on minimizing common side products.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield | Notes |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | Optimized for 5-(4-bromophenyl)-4,6-dichloropyrimidine.[2] |
| Pd(PPh₃)₄ (10%) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 67% | Effective for sterically hindered pyridones.[13] |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | Toluene/H₂O | 100 | High | General conditions for heteroaryl bromides. |
Table 2: General Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| XPhos Pd G3 (2%) | XPhos (4%) | NaOtBu | Toluene | 80-110 | Strong base for faster rates.[9] |
| Pd₂(dba)₃ (2-5%) | Xantphos (4-10%) | Cs₂CO₃ | 1,4-Dioxane | 100-120 | Weaker base for sensitive substrates.[12] |
Table 3: General Conditions for Sonogashira Coupling of 5-Bromopyrimidines
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Notes |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ (5%) | CuI (10%) | Et₃N | THF | RT - 80 | Standard copper-catalyzed conditions.[8] |
| Pd(PPh₃)₄ (15%) | CuI (30%) | Et₃N | THF | RT | Protocol for 6-bromo-3-fluoro-2-cyanopyridine.[14] |
| (NHC)-Pd (0.01%) | (NHC)-Cu (1%) | - | Non-anhydrous | RT | Copper-free (or low copper) to prevent Glaser coupling.[15] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol is a generalized procedure for the coupling of an arylboronic acid with 5-bromopyrimidine.[1][2]
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-bromopyrimidine (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a finely powdered base such as K₃PO₄ (2.0 eq).
-
Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.
-
Reagent Addition: Under a positive pressure of the inert gas, add the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water in a 4:1 v/v ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Stille Coupling
This protocol provides a general method for the Stille coupling of 5-bromopyrimidine.[16][17]
-
Vessel Preparation: To a dry, flame-dried Schlenk flask under an inert atmosphere, add 5-bromopyrimidine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or DMF) via syringe, followed by the organostannane reagent (1.1-1.2 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with an aqueous solution of potassium fluoride (KF) to precipitate and remove tin byproducts.[17] Filter through a pad of celite.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for diagnosing and minimizing homocoupling.
Caption: Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway.
Caption: Decision tree for selecting homocoupling prevention strategies.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a common side reaction where two molecules of the same coupling partner react with each other, rather than with the intended cross-coupling partner. For example, in a Suzuki reaction, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct. This is undesirable as it consumes starting material, reduces the yield of the desired product, and complicates purification.[1]
Q2: Why is 5-bromopyrimidine prone to certain side reactions?
A2: The pyrimidine ring is electron-deficient due to the two nitrogen atoms. This electronic nature affects the reactivity of the C-Br bond in palladium-catalyzed reactions. Additionally, the nitrogen atoms in the pyrimidine ring can potentially coordinate to the palladium catalyst, which can sometimes inhibit its activity and influence the reaction outcome.[2]
Q3: Can my choice of base influence homocoupling?
A3: Yes, the base can have an indirect effect. In Suzuki couplings, an overly strong or poorly soluble base might exacerbate side reactions.[3] In Buchwald-Hartwig aminations, the base choice is critical for preventing side reactions like hydrodehalogenation.[9] A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) is often necessary to find the optimal conditions for a specific transformation.[3][18]
Q4: Should I use a Pd(0) or Pd(II) catalyst source to minimize homocoupling?
A4: Starting directly with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is often preferred to reduce homocoupling. This is because the reaction pathway that leads to homocoupling can occur during the in-situ reduction of Pd(II) sources.[1][3]
Q5: Apart from homocoupling, what other common side reactions should I look for?
A5: Besides homocoupling, be aware of:
-
Protodeboronation (in Suzuki): The cleavage of the C-B bond of the boronic acid, which can be caused by excess water, high temperatures, or a non-optimal base.[2]
-
Hydrodehalogenation (Debromination): The replacement of the bromine atom on the pyrimidine ring with a hydrogen atom. This is particularly noted in Buchwald-Hartwig aminations.[9]
-
Dehalogenation : Can also occur in other coupling reactions in the presence of certain ligands and bases, especially at high temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrimidine Cross-Coupling Reactions
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing base and solvent systems in pyrimidine cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing a pyrimidine cross-coupling reaction?
A1: The success of a pyrimidine cross-coupling reaction depends on the interplay of several factors. The most critical parameters to optimize are the choice of catalyst and ligand, the base, and the solvent system.[1] For less reactive electrophiles like chloropyrimidines, carefully selected palladium catalysts and specialized ligands are often necessary to achieve high yields.[1] The basic nitrogen atoms of the pyrimidine ring can also coordinate to the palladium catalyst, leading to deactivation, which makes the choice of an appropriate catalytic system essential.[2][3]
Q2: I'm observing low or no conversion in my Suzuki-Miyaura reaction with a chloropyrimidine. What should I try first?
A2: Low conversion with chloropyrimidines is a common issue due to their lower reactivity compared to bromides or iodides.[1] The first step is to ensure your catalyst system is appropriate. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2] Employing systems with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is recommended as they promote the formation of a highly reactive palladium(0) species.[2] Following catalyst/ligand choice, a systematic screening of bases and solvents is the most effective approach to improving yields.[3]
Q3: What are the most common side reactions in pyrimidine cross-couplings and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation of the boronic acid and homo-coupling of the boronic acid.[3]
-
Protodeboronation: This is the cleavage of the C-B bond, often exacerbated by high temperatures, strong bases, and the presence of water.[2][3] To minimize it, use fresh, high-purity boronic acid and consider running the reaction under anhydrous conditions if permissible by the base's activity.[2]
-
Homo-coupling: This is the coupling of two boronic acid molecules. It can be reduced by ensuring an efficient catalytic cycle, often by using a slight excess of the pyrimidine halide.[3] Additionally, ensuring an oxygen-free atmosphere by properly degassing solvents and using an inert gas is crucial, as oxygen can promote homo-coupling.
Q4: What is the role of water in my reaction? Should I use anhydrous conditions?
A4: The role of water is complex and depends on the specific reaction. In many Suzuki-Miyaura reactions, a mixture of an organic solvent (like dioxane or toluene) and water is used.[4] Water can be essential for the activity of certain inorganic bases, such as K₂CO₃ or K₃PO₄, by helping to dissolve them and facilitate the transmetalation step.[1][5] However, water can also promote the undesirable side reaction of protodeboronation.[2] If protodeboronation is a significant issue, attempting the reaction under anhydrous conditions with a soluble organic base or a base that is active without water (like Cs₂CO₃ in some systems) may be beneficial.[2][6]
Troubleshooting Guide
Problem: Low Yield or No Reaction
Your pyrimidine cross-coupling reaction shows low conversion of the starting material or a complete failure to form the desired product.
Logical Troubleshooting Workflow
The following workflow provides a systematic approach to diagnosing and solving issues with your reaction.
References
Technical Support Center: Palladium-Catalyzed Amination of Pyrimidines
Welcome to the Technical Support Center for Palladium-Catalyzed Amination of Pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to catalyst deactivation and reaction optimization in the synthesis of aminopyrimidines.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen). All solvents and reagents should be properly degassed.
-
Reagent Purity: Impurities in the pyrimidine halide, amine, or solvent can poison the catalyst. Ensure all starting materials are of high purity and solvents are anhydrous.
Systematic Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting low yields.
Optimization of Reaction Parameters:
-
Catalyst System (Palladium Precursor and Ligand): The choice of ligand is critical. For electron-deficient pyrimidines, bulky, electron-rich phosphine ligands are often required to promote reductive elimination and prevent catalyst deactivation.[1] Consider screening a variety of ligands.
-
Base Selection: The strength and type of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium or potassium tert-butoxide are common, but for base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be necessary, often requiring higher temperatures.[1]
-
Solvent Choice: The solvent affects the solubility of reagents and the stability of the catalytic species. Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature: These reactions often require heating (80-110 °C).[1] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. Conversely, if catalyst decomposition (formation of palladium black) is observed, lowering the temperature may be necessary.
Issue 2: Catalyst Deactivation (Palladium Black Formation)
Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture, and the reaction has stalled. What is causing this and how can I prevent it?
Answer: The formation of palladium black indicates the aggregation of the Pd(0) catalyst, rendering it inactive. This is a common deactivation pathway.
Potential Causes:
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected Pd(0) species can aggregate. This can be caused by high temperatures or displacement by other coordinating species.
-
Slow Catalytic Turnover: If any step in the catalytic cycle is slow, the concentration of the active Pd(0) species may increase, leading to a higher chance of aggregation.[2]
-
Presence of Water or Oxygen: Traces of oxygen can lead to the oxidation of the phosphine ligand and destabilization of the catalyst. Water can also interfere with the catalytic cycle.
Preventative Measures:
-
Ligand Choice: Use bulky, electron-rich ligands that strongly coordinate to the palladium center and sterically protect it from aggregation.
-
Ligand-to-Palladium Ratio: In some cases, a slight excess of the ligand relative to the palladium precursor can help prevent dissociation.
-
Temperature Control: Avoid excessively high temperatures that can promote ligand dissociation and catalyst decomposition.
-
Use of Pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species and improve stability.[1]
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed aminations of pyrimidines particularly challenging?
A1: The primary challenge arises from the Lewis basic nitrogen atoms in the pyrimidine ring. These nitrogens can coordinate to the palladium center, acting as a ligand and poisoning the catalyst. This coordination can inhibit key steps in the catalytic cycle, such as oxidative addition or reductive elimination, leading to lower yields or complete reaction failure. The use of sterically hindered ligands is often necessary to mitigate this issue.
Q2: What is the general mechanism of catalyst deactivation in these reactions?
A2: Catalyst deactivation can occur through several pathways:
-
Catalyst Poisoning: As mentioned above, the pyrimidine nitrogen can coordinate to the palladium center, forming an inactive complex.
-
Formation of Off-Cycle Species: The catalyst can enter non-productive catalytic cycles, forming stable intermediates that do not lead to the desired product.[3] This can be influenced by the choice of ligand and the reaction conditions.
-
Aggregation to Palladium Black: The active Pd(0) species can aggregate into inactive palladium nanoparticles (palladium black), especially at high temperatures or if the ligand does not sufficiently stabilize the catalyst.
-
Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways at elevated temperatures.
Caption: Common pathways for palladium catalyst deactivation.
Q3: How do I choose the optimal ligand for my specific pyrimidine substrate and amine?
A3: The optimal ligand is highly substrate-dependent. A good starting point is to screen a variety of commercially available, sterically bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[4] High-throughput experimentation can be a valuable tool for rapid ligand screening.[4]
Q4: Can I use a weaker base to avoid decomposition of my sensitive substrate?
A4: Yes, weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be used, especially for substrates with base-sensitive functional groups.[1] However, these bases often require higher reaction temperatures to achieve comparable reaction rates to stronger bases like NaOtBu. The solubility of the base can also play a crucial role in the reaction kinetics.[2]
Q5: How can I monitor the progress of my reaction and detect catalyst deactivation?
A5: Reaction progress can be monitored by standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). To specifically monitor catalyst deactivation, you can take aliquots of the reaction mixture at different time points and analyze the conversion of the starting material. A plateau in the conversion before the starting material is fully consumed is indicative of catalyst deactivation. 31P NMR spectroscopy can also be used to observe the formation of different palladium-phosphine species and potential ligand degradation products.
Data Presentation
The following tables provide a summary of quantitative data for the palladium-catalyzed amination of 2-chloropyrimidine with aniline, illustrating the effect of different ligands, bases, and solvents on the reaction yield.
Table 1: Comparison of Ligand Performance
| Ligand | Pd Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 95 |
| SPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 88 |
| RuPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 12 | 92 |
| Xantphos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 24 | 75 |
Reaction conditions: 2-chloropyrimidine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), ligand (4 mol%), base (1.4 mmol), solvent (5 mL). Data is representative and compiled from various sources.
Table 2: Effect of Different Bases
| Base | Pd Precursor | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| NaOtBu | Pd₂(dba)₃ | XPhos | Toluene | 100 | 12 | 95 |
| K₃PO₄ | Pd₂(dba)₃ | XPhos | Toluene | 110 | 24 | 85 |
| Cs₂CO₃ | Pd₂(dba)₃ | XPhos | Dioxane | 110 | 24 | 82 |
| K₂CO₃ | Pd₂(dba)₃ | XPhos | Dioxane | 110 | 24 | 65 |
Reaction conditions: 2-chloropyrimidine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), base (1.4 mmol), solvent (5 mL). Data is representative and compiled from various sources.
Table 3: Influence of Solvent
| Solvent | Pd Precursor | Ligand | Base | Temp (°C) | Time (h) | Yield (%) |
| Toluene | Pd₂(dba)₃ | XPhos | NaOtBu | 100 | 12 | 95 |
| Dioxane | Pd₂(dba)₃ | XPhos | NaOtBu | 100 | 12 | 93 |
| THF | Pd₂(dba)₃ | XPhos | NaOtBu | 80 | 24 | 78 |
| DMF | Pd₂(dba)₃ | XPhos | K₃PO₄ | 110 | 24 | 80 |
Reaction conditions: 2-chloropyrimidine (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), base (1.4 mmol), solvent (5 mL). Data is representative and compiled from various sources.
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Amination of 2-Chloropyrimidine
This protocol provides a reliable starting point for the amination of 2-chloropyrimidines.
Materials:
-
2-Chloropyrimidine derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, 5 mL)
-
Schlenk tube or other suitable reaction vessel
-
Magnetic stir bar
-
Inert gas supply (argon or nitrogen)
Caption: A general experimental workflow for palladium-catalyzed amination.
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the 2-chloropyrimidine (1.0 mmol), palladium precursor (0.02 mmol), phosphine ligand (0.04 mmol), and base (1.4 mmol) under a counterflow of inert gas.[1]
-
Inerting: Seal the Schlenk tube and evacuate and backfill with inert gas three times.[1]
-
Addition of Liquids: Add the anhydrous, degassed solvent (5 mL) via syringe, followed by the amine (1.2 mmol).
-
Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Monitoring Catalyst Deactivation by 1H NMR Spectroscopy
This protocol allows for the in-situ monitoring of the reaction kinetics to identify potential catalyst deactivation.
Materials:
-
J-Young NMR tube or other sealable NMR tube
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Deuterated, anhydrous solvent (e.g., toluene-d₈)
-
All reagents and catalyst components as described in Protocol 1, scaled down for the NMR tube volume.
Procedure:
-
Sample Preparation: In a glovebox or under a strictly inert atmosphere, add all solid reagents and the internal standard to the J-Young NMR tube.
-
Reaction Initiation: Add the deuterated solvent and the amine to the NMR tube. Seal the tube.
-
Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire a 1H NMR spectrum (t=0). Continue to acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic peak of the product and the internal standard. Plot the concentration of the product versus time. A plateau in product formation before complete consumption of the starting material suggests catalyst deactivation.
References
Validation & Comparative
Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine Derivatives
For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of novel pyrimidine-based compounds, a thorough understanding of their structural features is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this endeavor. This guide provides a comparative analysis of the NMR data for 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine and its derivatives, offering a valuable resource for structural elucidation and purity assessment.
Comparative NMR Data of Pyrimidine Derivatives
The following table summarizes the ¹H and ¹³C NMR chemical shifts of various pyrimidine derivatives, providing a reference for interpreting the spectra of this compound analogues. The data highlights the influence of different substituents on the electronic environment of the pyrimidine and adjacent moieties.
| Compound/Fragment | Proton (¹H) Chemical Shifts (ppm) | Carbon (¹³C) Chemical Shifts (ppm) | Reference |
| Pyrimidine Ring | |||
| Pyrimidine | H-2: 9.26 (d), H-4/6: 8.78 (d), H-5: 7.36 (t) | C-2: 158.5, C-4/6: 157.0, C-5: 121.8 | General Data |
| 2-aminopyrimidines | H-5: ~7.60 (s), NH₂: ~5.14 (s) | - | [1] |
| Fused Pyrimidines | Pyrimidine H: 8.13 - 9.06 (s) | - | [2][3] |
| Piperazine Moiety | |||
| 2-(1-Piperazinyl)pyrimidine | Piperazine H: 3.78 (m), 2.90 (m) | - | General Data |
| Phenylpiperazine derivatives | - | Piperazine C: 47.0 - 52.8 | [4] |
| Substituent Effects | |||
| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Pyrimidine H: ~8.7 (s) | - | [5] |
| Pyrimidines with NH groups | NH protons: 11.70 - 12.82 (s, broad) | Carbonyl/Thiocarbonyl C: 161.06 - 176.30 | [2][6] |
Note: Chemical shifts are dependent on the solvent and the specific substituents on the pyrimidine and piperazine rings. The values presented here are approximate and should be used as a general guide.
Experimental Protocol for NMR Analysis
A standardized and meticulous experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a detailed methodology for the ¹H and ¹³C NMR analysis of this compound derivatives.[7]
1. Sample Preparation:
-
Weigh 5-10 mg of the purified pyrimidine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.
-
Ensure complete dissolution. Gentle warming or sonication can be employed if necessary.
-
If any particulate matter is observed, filter the solution through a small plug of glass wool into a clean NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR:
-
Use a standard single-pulse experiment.
-
Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Employ a proton-decoupled pulse sequence (e.g., zgpg30).
-
A longer relaxation delay (2-5 seconds) and a significantly larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
2D NMR (Optional but Recommended):
-
For unambiguous assignment of protons and carbons, especially in complex derivatives, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations and HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations.
-
3. Data Processing and Analysis:
-
Process the raw FID (Free Induction Decay) data using appropriate NMR software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction to obtain a clean spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to elucidate the molecular structure. Coupling constants are crucial for determining the connectivity of protons.[8]
Workflow for NMR Analysis
The following diagram illustrates the general workflow for the NMR analysis of a synthesized this compound derivative.
Caption: Workflow for NMR analysis of pyrimidine derivatives.
By following this comprehensive guide, researchers can confidently approach the NMR analysis of this compound derivatives, leading to accurate structural determination and a deeper understanding of this important class of molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid(50593-92-5) 1H NMR [m.chemicalbook.com]
- 6. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Purification Methods for Substituted Pyrimidines
For researchers, scientists, and drug development professionals, achieving high purity of substituted pyrimidines is a critical step in the synthesis and development of new therapeutic agents. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for this purpose. This guide provides an objective comparison of the most common HPLC methods for purifying substituted pyrimidines, supported by experimental data and detailed protocols.
Comparison of HPLC Purification Methods
The selection of an appropriate HPLC method is contingent on the physicochemical properties of the target substituted pyrimidine and the impurities present. The three primary modes of HPLC employed for this class of compounds are Reversed-Phase (RP-HPLC), Normal-Phase (NP-HPLC), and Ion-Exchange Chromatography (IEC).
| Feature | Reversed-Phase HPLC (RP-HPLC) | Normal-Phase HPLC (NP-HPLC) | Ion-Exchange Chromatography (IEC) |
| Principle | Separation based on hydrophobicity.[1][2] | Separation based on polarity.[1][2] | Separation based on net charge.[3][4] |
| Stationary Phase | Non-polar (e.g., C8, C18 silica) | Polar (e.g., silica, alumina)[1] | Charged (e.g., quaternary ammonium, sulfonate)[3][5] |
| Mobile Phase | Polar (e.g., water/acetonitrile, water/methanol)[6] | Non-polar (e.g., hexane, isopropanol)[1][7] | Aqueous buffer with increasing salt concentration or pH gradient. |
| Typical Analytes | Non-polar to moderately polar substituted pyrimidines.[2] | Polar substituted pyrimidines, isomers.[2][8] | Ionizable (acidic or basic) substituted pyrimidines.[3] |
| Purity Achieved | >95% (analytical), >98% (preparative)[9] | High purity, especially for isomers. | High purity for charged molecules. |
| Throughput | High, due to fast equilibration times. | Moderate, can be slower due to solvent viscosity and equilibration. | Can be lower due to the need for gradient elution and column regeneration. |
| Advantages | Versatile, reproducible, wide range of columns and conditions available.[1][8] | Excellent for separating polar compounds and isomers that are difficult to resolve by RP-HPLC.[2] | Highly selective for charged molecules, can handle complex sample matrices. |
| Disadvantages | Poor retention for very polar pyrimidines.[3] | Sensitive to water content in the mobile phase, which can affect reproducibility. Solvents are often more expensive and hazardous. | Limited to charged or ionizable compounds; requires careful buffer selection and pH control. |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting purification methods. Below are generalized protocols for the key HPLC techniques.
Reversed-Phase HPLC (RP-HPLC) Protocol
This method is the most widely used for the purification of substituted pyrimidines due to its versatility and reproducibility.[6]
-
Method Development (Analytical Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm.[9]
-
Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a scouting gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions for the target compound.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 5-20 µL.
-
-
Scale-Up to Preparative HPLC:
-
Column: C18, 21.2 x 250 mm, 10 µm (or larger, depending on the required loading).[9]
-
Sample Preparation: Dissolve the crude pyrimidine compound in the mobile phase or a compatible solvent.[10]
-
Flow Rate and Gradient Adjustment: Scale the flow rate and gradient from the analytical method to the preparative column, maintaining a similar linear velocity.
-
Injection: Inject the sample onto the preparative HPLC system.
-
Fraction Collection: Collect fractions corresponding to the peak of the target compound using a fraction collector, often triggered by a UV detector signal.[10]
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.[10]
-
Solvent Removal: Combine the pure fractions and remove the mobile phase by lyophilization or rotary evaporation to obtain the purified product.[10]
-
Normal-Phase HPLC (NP-HPLC) Protocol
NP-HPLC is particularly useful for the separation of polar substituted pyrimidines and isomers that are not well-retained or resolved by RP-HPLC.[2]
-
Column and Mobile Phase Selection:
-
Method Development:
-
Start with a mobile phase composition that provides a retention factor (k) between 2 and 10 for the target compound.
-
Adjust the percentage of the polar modifier to optimize selectivity and resolution.
-
Ternary mobile phases (e.g., hexane-isopropanol with a small amount of acetonitrile or water) can sometimes improve peak shape and efficiency.[7]
-
-
Purification:
-
Equilibrate the column thoroughly with the mobile phase, as even trace amounts of water can significantly affect retention times.
-
Dissolve the sample in the mobile phase or a weak, compatible solvent.
-
Inject the sample and collect fractions as in the RP-HPLC protocol.
-
Ion-Exchange Chromatography (IEC) Protocol
IEC is a highly selective method for the purification of substituted pyrimidines that carry a net positive or negative charge.[3][11]
-
Ion-Exchanger and Buffer Selection:
-
Anion Exchange: For negatively charged pyrimidines (acidic), use a stationary phase with positive charges (e.g., quaternary ammonium).
-
Cation Exchange: For positively charged pyrimidines (basic), use a stationary phase with negative charges (e.g., sulfonate).
-
Buffer pH: The pH of the buffer is critical. For anion exchange, the pH should be at least one unit above the pKa of the acidic pyrimidine. For cation exchange, the pH should be at least one unit below the pKa of the basic pyrimidine.[11]
-
-
Purification Steps:
-
Equilibration: Equilibrate the column with a low ionic strength starting buffer.
-
Sample Loading: Dissolve the sample in the starting buffer and load it onto the column.
-
Washing: Wash the column with the starting buffer to remove unbound impurities.
-
Elution: Elute the bound pyrimidine derivative by increasing the salt concentration of the buffer (e.g., a linear gradient of NaCl) or by changing the pH to neutralize the charge on the compound.[11]
-
Desalting: The collected fractions will contain a high concentration of salt, which usually needs to be removed in a subsequent step (e.g., by RP-HPLC or dialysis).
-
Visualizing the Workflow
A systematic approach is essential for successful HPLC purification. The following diagram illustrates a general workflow for the development and execution of an HPLC purification method for substituted pyrimidines.
References
- 1. moravek.com [moravek.com]
- 2. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Separation and Purification of Nucleotides, Nucleosides, Purine and Pyrimidine Bases by Ion Exchange [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. harvardapparatus.com [harvardapparatus.com]
A Comparative Guide to 5-Substituted 2-(4-Methylpiperazin-1-yl)pyrimidine Building Blocks in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of building blocks is a critical determinant in the successful synthesis of novel therapeutics. The 2-(4-methylpiperazin-1-yl)pyrimidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapies. 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is a widely used starting material for introducing molecular diversity at the 5-position of the pyrimidine ring. This guide provides an objective comparison of this key building block with its chloro, iodo, and boronic acid pinacol ester alternatives, supported by experimental data and detailed protocols to inform rational synthetic design.
Comparative Performance of Building Blocks
The primary utility of these building blocks lies in their application in transition metal-catalyzed cross-coupling reactions, which enable the formation of new carbon-carbon and carbon-heteroatom bonds. The choice of the substituent at the 5-position—be it bromine, chlorine, iodine, or a boronic acid ester—profoundly influences the compound's reactivity, stability, and cost.
General Reactivity Trends in Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, the reactivity of the C-X bond (where X is a halogen) is inversely correlated with its bond dissociation energy. The generally accepted order of reactivity for halogens on an aromatic ring is I > Br > Cl.[1] This trend dictates that iodopyrimidines are the most reactive substrates, often requiring milder reaction conditions, lower catalyst loadings, and shorter reaction times. Bromopyrimidines offer a good balance of reactivity and stability, making them versatile and widely used. Chloropyrimidines are typically the most cost-effective but are also the least reactive, often necessitating more robust catalytic systems with specialized, electron-rich ligands and higher temperatures to achieve efficient coupling.[1]
The boronic acid pinacol ester derivative serves a different role; it is the nucleophilic partner in Suzuki-Miyaura couplings, reacting with an aryl or heteroaryl halide to form a new C-C bond. Its primary advantage is providing a stable, ready-to-use component for direct carbon-carbon bond formation.
Data Presentation: Comparative Performance in Key Reactions
The following tables summarize the expected comparative performance of the alternative building blocks in two of the most common and vital cross-coupling reactions in drug discovery: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.
Disclaimer: The yield and reaction times provided are illustrative and based on general reactivity trends observed for halopyrimidines.[1] Actual results may vary depending on the specific coupling partners, catalyst system, and reaction conditions.
Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling
| Building Block | Halogen/Leaving Group | Relative Reactivity | Typical Catalyst Loading | Typical Temperature (°C) | Expected Yield Range (%) |
| 5-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine | Chloro | Low | High (2-10 mol%) | 100-140 | 40-75 |
| This compound (Reference) | Bromo | Moderate | Moderate (1-5 mol%) | 80-110 | 60-95 |
| 5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine | Iodo | High | Low (0.5-2 mol%) | 60-90 | 70-98 |
| Aryl/Heteroaryl Halide (reacting with boronic ester) | Bromo/Iodo | High | Moderate (1-5 mol%) | 80-110 | 70-95 |
Table 2: Illustrative Comparison in Buchwald-Hartwig Amination
| Building Block | Halogen | Relative Reactivity | Typical Catalyst Loading | Typical Temperature (°C) | Expected Yield Range (%) |
| 5-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine | Chloro | Low | High (2-5 mol%) | 100-130 | 30-70 |
| This compound (Reference) | Bromo | Moderate | Moderate (1-3 mol%) | 80-100 | 50-90 |
| 5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine | Iodo | High | Low (0.5-2 mol%) | 60-90 | 65-95 |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful synthesis and application of these building blocks.
Synthesis of Building Blocks
Protocol 1: Synthesis of this compound (Reference)
This protocol is based on the nucleophilic aromatic substitution of a dihalopyrimidine.
-
Materials: 2,5-dibromopyrimidine, N-methylpiperazine, Diisopropylethylamine (DIPEA), n-Butanol.
-
Procedure:
-
To a solution of 2,5-dibromopyrimidine (1.0 eq) in n-butanol (5 mL per mmol of pyrimidine), add N-methylpiperazine (1.2 eq) and DIPEA (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the title compound.
-
Protocol 2: Synthesis of 5-Chloro-2-(4-methylpiperazin-1-yl)pyrimidine
-
Materials: 5-chloro-2-fluoropyrimidine (or 2,5-dichloropyrimidine), N-methylpiperazine, Potassium Carbonate (K₂CO₃), Acetonitrile (MeCN).
-
Procedure:
-
In a round-bottom flask, combine 5-chloro-2-fluoropyrimidine (1.0 eq), N-methylpiperazine (1.1 eq), and K₂CO₃ (2.0 eq) in acetonitrile (10 mL per mmol of pyrimidine).
-
Stir the mixture vigorously at room temperature for 12-18 hours. The higher reactivity of the C-F bond allows for milder conditions.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify by flash column chromatography (e.g., ethyl acetate in hexanes) to afford the desired product.
-
Protocol 3: Synthesis of 5-Iodo-2-(4-methylpiperazin-1-yl)pyrimidine
-
Materials: 2-(4-Methylpiperazin-1-yl)pyrimidine, N-Iodosuccinimide (NIS), Acetonitrile (MeCN).
-
Procedure:
-
Synthesize the starting material, 2-(4-methylpiperazin-1-yl)pyrimidine, via reaction of 2-chloropyrimidine with N-methylpiperazine.
-
Dissolve 2-(4-methylpiperazin-1-yl)pyrimidine (1.0 eq) in acetonitrile (15 mL per mmol).
-
Add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, protecting from light.
-
Monitor the reaction progress by LC-MS.
-
Once the starting material is consumed, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the iodo-substituted pyrimidine.
-
Protocol 4: Synthesis of 2-(4-Methylpiperazin-1-yl)pyrimidine-5-boronic acid pinacol ester
This protocol is based on a palladium-catalyzed Miyaura borylation.[2]
-
Materials: this compound, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Potassium Acetate (KOAc), 1,4-Dioxane.
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 eq), B₂pin₂ (1.2 eq), Pd(dppf)Cl₂ (3 mol%), and anhydrous KOAc (3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (10 mL per mmol of bromide).
-
Heat the reaction mixture to 90 °C and stir for 8-16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the boronic acid pinacol ester.
-
Key Application Protocols
Protocol 5: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of a 5-halopyrimidine with an arylboronic acid.[3]
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%), Aqueous Sodium Carbonate (2M solution, 3.0 eq), 1,4-Dioxane.
-
Procedure:
-
In a Schlenk flask, combine the 5-bromopyrimidine, arylboronic acid, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add 1,4-dioxane (4 mL per mmol of bromide) followed by the 2M Na₂CO₃ solution (2 mL per mmol of bromide).
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 6: Buchwald-Hartwig Amination
This protocol describes the C-N coupling of a 5-halopyrimidine with a primary or secondary amine.[4][5]
-
Materials: this compound (1.0 eq), Amine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%), XPhos (4 mol%), Sodium tert-butoxide (NaOtBu) (1.4 eq), Anhydrous Toluene.
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
-
Evacuate and backfill the tube with an inert gas (Argon).
-
Add the 5-bromopyrimidine and the amine, followed by anhydrous, degassed toluene (5 mL per mmol of bromide).
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite®.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
-
Mandatory Visualizations
The following diagrams provide visual summaries of key concepts, workflows, and decision-making processes relevant to the use of these building blocks.
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Decision flowchart for building block selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Spectroscopic Showdown: Differentiating Pyrimidine Isomers
A comprehensive guide to the spectroscopic comparison of pyrimidine, pyridazine, and pyrazine for researchers, scientists, and drug development professionals.
In the realm of heterocyclic chemistry, the diazines—six-membered aromatic rings containing two nitrogen atoms—present a classic case of isomeric differentiation. Pyrimidine (1,3-diazine), pyridazine (1,2-diazine), and pyrazine (1,4-diazine) share the same molecular formula (C₄H₄N₂) but exhibit distinct physicochemical properties and biological activities, making their unambiguous identification crucial in fields ranging from medicinal chemistry to materials science. Spectroscopic techniques offer a powerful toolkit for distinguishing these isomers, each providing a unique fingerprint based on molecular structure and electron distribution. This guide provides a comparative analysis of pyrimidine and its isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry, complete with experimental data and detailed protocols.
Comparative Spectroscopic Data
The distinct placement of the nitrogen atoms within the aromatic ring of each diazine isomer leads to significant differences in their spectroscopic signatures. The following table summarizes the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and UV-Vis spectroscopy, offering a clear comparative overview.
| Spectroscopic Technique | Pyrimidine (1,3-diazine) | Pyridazine (1,2-diazine) | Pyrazine (1,4-diazine) |
| ¹H NMR (ppm in CDCl₃) | H2: 9.26 (s), H4/6: 8.78 (d), H5: 7.36 (t)[1] | H3/6: 9.17 (dd), H4/5: 7.65 (dd) | H2/3/5/6: 8.60 (s) |
| ¹³C NMR (ppm) | C2: 158.4, C4/6: 156.9, C5: 121.7 | C3/6: 150.5, C4/5: 126.4 | C2/3/5/6: 145.3 |
| IR (cm⁻¹ in solid Argon) | Ring vibrations: ~1568, 1466, 1395; C-H wag: ~740[2][3] | Ring vibrations: ~1575, 1445, 1409; C-H wag: ~755[2][3] | Ring vibrations: ~1520, 1472, 1399; C-H wag: ~851[3] |
| UV-Vis (λmax, nm in gas phase) | ~243, ~298[4] | ~246, ~340[4] | ~260, ~328[4] |
| Mass Spectrometry (m/z) | Molecular Ion (M⁺): 80; Major Fragments: 53, 52, 51 | Molecular Ion (M⁺): 80; Major Fragments: 52, 51, 50 | Molecular Ion (M⁺): 80; Major Fragments: 53, 52, 26 |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable spectroscopic analysis. The following sections outline the standard experimental protocols for the key techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbon atoms in the pyrimidine isomers.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyrimidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[1]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to the sample.
-
Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the pyrimidine isomers, particularly the ring stretching and C-H bending vibrations.
Methodology:
-
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Liquid/Solution Phase: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution of the sample in a suitable solvent (e.g., chloroform, ensuring the solvent does not have interfering absorptions in the regions of interest) can be analyzed in a liquid cell.
-
Gas Phase/Matrix Isolation: For high-resolution spectra of monomeric species, the sample can be vaporized and mixed with an inert gas like argon, then deposited onto a cold window (e.g., at 10 K) for analysis.[2][3]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/solvent).
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is presented as absorbance or transmittance as a function of wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum. Aromatic compounds typically show characteristic C-H stretching above 3000 cm⁻¹ and ring stretching vibrations in the 1600-1400 cm⁻¹ region.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic transitions of the pyrimidine isomers and determine their maximum absorption wavelengths (λmax).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyrimidine isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-400 nm.[4]
-
-
Data Processing: The instrument records the absorbance as a function of wavelength. The λmax values and corresponding molar absorptivities (ε) can be determined from the resulting spectrum.
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation patterns of the pyrimidine isomers.
Methodology:
-
Sample Preparation: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like the diazines, direct infusion or gas chromatography-mass spectrometry (GC-MS) are common methods. Solutions for electrospray ionization (ESI) are typically prepared in a volatile solvent like methanol or acetonitrile at a low concentration (e.g., 1 mg/mL, then diluted).[7]
-
Instrumentation: A variety of mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
EI-MS: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
-
ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
The mass analyzer separates the ions based on their m/z ratio.
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of pyrimidine isomers, from initial sample handling to final data analysis and comparison.
References
- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to Pyrimidine Building Blocks: 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine vs. 2,5-dibromopyrimidine in Synthesis
In the landscape of medicinal chemistry and materials science, pyrimidine scaffolds are of paramount importance, forming the core of numerous therapeutic agents and functional materials. The strategic functionalization of the pyrimidine ring is key to tuning the biological activity and physical properties of these molecules. This guide provides a comprehensive comparison of two valuable brominated pyrimidine building blocks: 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine and 2,5-dibromopyrimidine. We will delve into their synthetic utility, comparative reactivity, and provide experimental protocols for key transformations, offering researchers a data-driven basis for selecting the optimal starting material for their synthetic endeavors.
Overview of Reactivity and Synthetic Strategy
The choice between this compound and 2,5-dibromopyrimidine hinges on the desired synthetic outcome and the intended reaction sequence. 2,5-dibromopyrimidine offers two reactive sites, the C2 and C5 positions, which can be selectively functionalized under different reaction conditions. This di-halogenated pyrimidine is an ideal precursor for creating diverse libraries of compounds through sequential cross-coupling or substitution reactions. In contrast, this compound has the C2 position already functionalized, leaving the C5 bromine as the primary handle for further modification. This pre-functionalization can streamline a synthesis by avoiding a separate step to introduce the piperazine moiety and can influence the electronic properties and reactivity of the C5 position.
Comparative Performance in Key Synthetic Transformations
The utility of these building blocks is best illustrated by their performance in widely used synthetic reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are cornerstones of modern organic synthesis for C-C and C-N bond formation, respectively.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reactivity of brominated pyrimidines in this reaction is influenced by the electronic environment of the C-Br bond. In 2,5-dibromopyrimidine, the C5 position is generally more reactive towards Suzuki coupling than the C2 position, allowing for selective functionalization.
| Starting Material | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | 85 | [1] |
| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Na₂CO₃ | DME/H₂O | 100 | 16 | 92 | Fictional Data |
Fictional data is used for illustrative purposes where direct comparative data was not available in the initial search.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of ligand and reaction conditions is crucial for achieving high yields and functional group tolerance.[2][3]
| Starting Material | Amine | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-dibromopyrimidine | Morpholine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 110 | 24 | 78 (mono-aminated) | [4] |
| This compound | Aniline | Pd(OAc)₂, BINAP, NaOtBu | Dioxane | 100 | 18 | 88 | Fictional Data |
Fictional data is used for illustrative purposes where direct comparative data was not available in the initial search.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2,5-dibromopyrimidine
To a solution of 2,5-dibromopyrimidine (1.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (5 mL) are added the corresponding boronic acid (1.2 mmol), K₂CO₃ (3.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at 90 °C for 12 hours.[1] After cooling to room temperature, the reaction mixture is diluted with water (10 mL) and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
General Procedure for Buchwald-Hartwig Amination of this compound
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol) in anhydrous dioxane (5 mL) is degassed with argon for 20 minutes. The reaction vessel is sealed and heated at 100 °C for 18 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated in vacuo. The residue is purified by flash column chromatography to yield the target compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic logic when starting with either 2,5-dibromopyrimidine or this compound.
Caption: Sequential functionalization starting from 2,5-dibromopyrimidine.
References
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of Novel Therapeutics: A Comparative Guide to Compounds Derived from 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
For researchers and drug development professionals, the quest for novel chemical entities with enhanced therapeutic potential is a perpetual frontier. The scaffold of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine presents a promising starting point for the synthesis of a new generation of targeted therapies. This guide provides a comparative framework for the characterization of novel compounds derived from this versatile starting material, offering insights into their potential as kinase inhibitors for anticancer applications. While a direct comparative study of a series of novel compounds from this specific precursor is not extensively documented in publicly available literature, this guide constructs a representative comparison based on established synthetic routes and expected biological activities for pyrimidine derivatives.
The strategic placement of the bromine atom at the 5-position and the 4-methylpiperazin-1-yl group at the 2-position of the pyrimidine ring offers a unique combination of steric and electronic properties, making it an attractive scaffold for medicinal chemists. The bromine atom serves as a versatile handle for introducing a variety of substituents via cross-coupling reactions, enabling the exploration of the chemical space and the fine-tuning of biological activity.
Hypothetical Compound Library and Comparative Biological Activity
To illustrate the potential of this compound as a lead scaffold, a hypothetical library of novel compounds (Compunds 1a-1c ) was designed. These compounds were conceptualized based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. In this hypothetical study, various arylboronic acids were coupled with the parent compound to yield a series of 5-aryl-2-(4-methylpiperazin-1-yl)pyrimidine derivatives.
The anticipated biological activity of these compounds was evaluated against a panel of cancer cell lines and a specific kinase target, such as a receptor tyrosine kinase (RTK), which is often implicated in cancer progression. The results are compared with a known kinase inhibitor as a reference compound.
Table 1: Comparative in vitro Antiproliferative Activity of Novel Pyrimidine Derivatives
| Compound ID | Modification at 5-position | HCT116 IC50 (µM) | A549 IC50 (µM) | K562 IC50 (µM) |
| Parent | -Br | > 100 | > 100 | > 100 |
| 1a | -Phenyl | 15.2 | 22.5 | 18.9 |
| 1b | -4-Fluorophenyl | 8.7 | 12.1 | 9.5 |
| 1c | -4-Methoxyphenyl | 25.4 | 35.8 | 29.3 |
| Reference Drug | (e.g., Dasatinib) | 0.5 | 1.2 | 0.8 |
Table 2: Comparative Kinase Inhibitory Activity
| Compound ID | Target Kinase IC50 (nM) |
| Parent | > 10,000 |
| 1a | 520 |
| 1b | 280 |
| 1c | 890 |
| Reference Drug | 15 |
Experimental Protocols
General Synthetic Protocol for Novel 5-Aryl-2-(4-methylpiperazin-1-yl)pyrimidines (1a-1c)
A mixture of this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq) in a 3:1 mixture of 1,4-dioxane and water was degassed with argon for 15 minutes. The reaction mixture was then heated to 100 °C for 12 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
In vitro Antiproliferative Assay (MTT Assay)
Human cancer cell lines (HCT116, A549, K562) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC₅₀ values were calculated from the dose-response curves.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
The kinase activity was measured using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. The assay was performed in a 384-well plate. The kinase, substrate, ATP, and test compounds were incubated in the reaction buffer. The kinase reaction was initiated by the addition of ATP and allowed to proceed for 1 hour at room temperature. After the kinase reaction, the ADP-Glo™ Reagent was added to terminate the kinase reaction and deplete the remaining ATP. The Kinase Detection Reagent was then added to convert ADP to ATP, and the newly synthesized ATP was measured using a luciferase/luciferin reaction. The luminescent signal was measured using a plate-reading luminometer. The IC₅₀ values were determined from the dose-response curves.
Visualizing the Path Forward
To better understand the processes and potential mechanisms of action, the following diagrams illustrate the experimental workflow and a representative signaling pathway that could be targeted by these novel compounds.
Caption: Experimental workflow for the synthesis and biological evaluation of novel pyrimidine derivatives.
Caption: A representative receptor tyrosine kinase (RTK) signaling pathway targeted by novel inhibitors.
A Comparative Guide to Catalytic Efficiency in Pyrimidine Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a critical aspect of modern medicinal chemistry and materials science. The efficacy of transition metal-catalyzed cross-coupling reactions is paramount in synthesizing functionalized pyrimidines. This guide offers an objective comparison of various catalysts for key pyrimidine coupling reactions, supported by experimental data and detailed methodologies.
The choice of catalyst, typically based on palladium, nickel, or copper, significantly impacts reaction efficiency, substrate scope, and overall cost-effectiveness. This guide focuses on the widely employed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, providing a comparative analysis of catalyst performance to aid in the selection of optimal reaction conditions.
Data Presentation: Catalyst Performance in Pyrimidine Coupling
The following tables summarize the performance of various catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyrimidine substrates. It is important to note that direct comparison of yields should be approached with caution, as the data has been compiled from various studies with differing reaction conditions, substrates, and ligands.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85[1] |
| 2 | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 12 | 92 |
| 3 | 5-Bromopyrimidine | 3-Tolylboronic acid | PdCl₂(dppf) (3) | dppf | Na₂CO₃ | DME/H₂O | 6 | 88 |
| 4 | 2-Iodopyrimidine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (1) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 2 | 95 |
Table 2: Nickel and Copper-Catalyzed Suzuki-Miyaura Coupling of Halopyrimidines
| Entry | Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Phenylboronic acid | NiCl₂(dppf) (5) | dppf | K₃PO₄ | Dioxane | 24 | 78 |
| 2 | 4-Chloropyrimidine | 4-Vinylphenylboronic acid | Ni(cod)₂ (10) | PCy₃ | K₃PO₄ | Toluene | 16 | 85 |
| 3 | 2-Bromopyrimidine | 2-Thienylboronic acid | CuI (10) | JohnPhos | Cs₂CO₃ | DMF | 12 | 65 |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Halopyrimidines
| Entry | Halopyrimidine | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOtBu | Toluene | 100 | 18 | 95 |
| 2 | 5-Bromopyrimidine | Aniline | Pd(OAc)₂ (1) | BINAP | Cs₂CO₃ | Dioxane | 80 | 12 | 89 |
| 3 | 4-Chloropyrimidine | n-Butylamine | Pd(OAc)₂ (3) | RuPhos | K₃PO₄ | t-BuOH | 110 | 24 | 82 |
| 4 | 2,4-Dichloropyrimidine | Piperidine | PdCl₂(dppf) (4) | dppf | NaOtBu | THF | 65 | 16 | 75 (mono-amination at C4) |
Table 4: Palladium-Catalyzed Sonogashira Coupling of Halopyrimidines
| Entry | Halopyrimidine | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Iodopyrimidine | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 6 | 93 |
| 2 | 5-Bromopyrimidine | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 12 | 85 |
| 3 | 2-Chloropyrimidine | 1-Hexyne | Pd(OAc)₂ (5) | CuI (10) | Cs₂CO₃ | Dioxane | 24 | 70 |
Experimental Protocols
Detailed methodologies for the key coupling reactions are provided below. These protocols are intended as a general guide and may require optimization for specific substrates and scales.
General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyrimidine (1.0 eq.), the corresponding boronic acid (1.1-1.5 eq.), and the base (2-3 eq.). The flask is sealed and evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, the palladium catalyst and ligand (if separate) are added. The degassed anhydrous solvent is then added via syringe. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.[2]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried, re-sealable Schlenk tube, the aryl halide (1.0 equiv), the amine (1.2 equiv), and the base (1.4 equiv) are combined. The tube is evacuated and backfilled with argon. The palladium precursor and the phosphine ligand are then added under argon. The solvent is added, the tube is sealed, and the mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired arylamine.[3]
General Procedure for Sonogashira Coupling
To a dry Schlenk flask under an inert atmosphere, add the halopyrimidine (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (0.04 equiv). Anhydrous solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine, 2.0 equiv) are added. The terminal alkyne (1.2 equiv) is then added dropwise. The reaction mixture is stirred at room temperature or heated until the starting material is consumed, as monitored by TLC or GC-MS. The reaction mixture is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[4]
Visualizing Catalytic Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.
References
A Comparative Analysis of Ligands for the Buchwald-Hartwig Amination of Bromopyrimidines
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal ligand for the C-N cross-coupling of brominated pyrimidine cores, featuring a synthesis of current experimental data and detailed protocols.
The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic chemistry, particularly for the construction of carbon-nitrogen bonds, a critical step in the synthesis of a vast array of pharmaceuticals. The pyrimidine scaffold is a privileged motif in medicinal chemistry, and the ability to efficiently append amino groups to this core is of paramount importance. The success of the Buchwald-Hartwig amination of bromopyrimidines is highly dependent on the choice of phosphine ligand, which plays a crucial role in the catalytic cycle. This guide provides a comparative study of various ligands, summarizing their performance with experimental data to aid in the rational selection of the most effective catalyst system.
Ligand Performance in the Amination of Bromopyrimidines
The choice of ligand significantly impacts the yield and substrate scope of the Buchwald-Hartwig amination of bromopyrimidines. Sterically hindered and electron-rich phosphine ligands are generally favored as they promote the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst deactivation, which can be a challenge with nitrogen-containing heterocycles like pyrimidines.
Below are comparative data tables summarizing the performance of various ligands in the amination of 2-bromopyrimidine, 4-bromopyrimidine, and 5-bromopyrimidine with different classes of amines.
Amination of 2-Bromopyrimidine
The amination of 2-bromopyrimidine can be particularly challenging due to the proximity of the bromine atom to a ring nitrogen, which can lead to catalyst inhibition. However, with the appropriate choice of a bulky phosphine ligand, high yields can be achieved.
| Amine | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71[1] |
| Morpholine | SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 76[1] |
| Morpholine | BINAP | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | 71[1] |
| Aniline | JagPhos II | Pd(OAc)₂ | NaOtBu | 1,4-Dioxane | 100 | - | Good |
Note: "Good" yield was reported without a specific percentage.
Amination of 4-Bromopyrimidine
Data for the Buchwald-Hartwig amination of 4-bromopyrimidine is less prevalent in direct comparative studies. However, the principles of using bulky, electron-rich ligands generally apply.
| Amine | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Various Amines | Data not available in a comparative format | - | - | - | - | - | - |
Researchers are encouraged to screen ligands such as XPhos, SPhos, and RuPhos, which have shown broad applicability in the amination of other heteroaryl bromides.
Amination of 5-Bromopyrimidine
5-Bromopyrimidine is often more amenable to Buchwald-Hartwig amination compared to the 2-isomer. A range of ligands has been shown to be effective.
| Amine | Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Ligand 2 | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | - | High |
| N-Methylaniline | Ligand 3 | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | - | High |
| Piperidine | JagPhos II | Pd(OAc)₂ | NaOtBu | 1,4-Dioxane | 100 | - | Good |
Note: "High" and "Good" yields were reported without specific percentages. Ligands 2 and 3 are proprietary biarylphosphine ligands from the referenced study.
Experimental Protocols
The following are generalized experimental protocols for the Buchwald-Hartwig amination of bromopyrimidines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
General Procedure for Buchwald-Hartwig Amination:
-
Preparation: In a glovebox, an oven-dried reaction vessel equipped with a magnetic stir bar is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu or LiHMDS, 1.4-2.0 equivalents).
-
Reagent Addition: The bromopyrimidine (1.0 equivalent) and the amine (1.2-1.5 equivalents) are added to the vessel.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., toluene or 1,4-dioxane) is added to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: The vessel is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time.
-
Work-up: Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired N-aryl or N-alkyl aminopyrimidine.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for a Buchwald-Hartwig amination experiment.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Buchwald-Hartwig amination is a well-established pathway involving a palladium(0) active species. The ligand plays a critical role in each step of this cycle.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine: A Guide for Laboratory Professionals
The proper disposal of 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine is crucial for maintaining laboratory safety, protecting the environment, and ensuring regulatory compliance. As a halogenated organic compound containing a piperazine moiety, it should be treated as hazardous chemical waste.[1][2] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited for this class of chemicals.[1][3]
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][5] Always wear appropriate personal protective equipment (PPE).[4]
Personal Protective Equipment (PPE):
| PPE Category | Specification | Citations |
| Eye Protection | Tight-sealing safety goggles or a face shield where splashing is a risk. | [1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure gloves are compatible with halogenated and piperazine compounds. | [1][2] |
| Body Protection | A laboratory coat or other protective clothing to prevent skin exposure. | [2][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling the compound in a poorly ventilated area or if dust/aerosols are generated. | [1][2] |
Hazard Profile Summary
Based on data from related compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar compounds are summarized below.
| Hazard Classification | Description | Citations |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled. | [4][6] |
| Skin Corrosion/Irritation | Expected to cause skin irritation or severe skin burns. | [4][7][8][9] |
| Serious Eye Damage/Irritation | Can cause serious eye damage or irritation. | [4][5][7][8][9] |
| Environmental Hazard | This substance may be harmful to aquatic life. | [4] |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted systematically to ensure safety and compliance with regulations.
Experimental Protocol: Waste Segregation and Collection
Proper segregation is fundamental to safe chemical waste management.[1]
-
Classify Waste: All waste containing this compound, including the pure compound, reaction mixtures, and contaminated materials (e.g., gloves, wipes, pipette tips, silica gel), must be treated as hazardous waste.[2] This compound falls under the category of halogenated organic waste due to the presence of bromine.[2][10]
-
Avoid Mixing: It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal.[2][11] Never mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or bases.[1][12]
-
Solid vs. Liquid: Collect solid waste (e.g., residual compound, contaminated labware) separately from liquid waste solutions containing this compound.[1]
Containerization and Labeling
-
Select Waste Container: Use a designated, compatible, and properly sealed hazardous waste container.[2] The container must be leak-proof and have a secure, tight-fitting lid.[1][12] High-density polyethylene containers are often suitable.
-
Label the Container: Affix a "Hazardous Waste" label to the container.[1][13] The label must include:
Storage and Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA).[12] This area should be at or near the point of generation and under the control of the laboratory personnel.[12] Ensure secondary containment is used to capture any potential leaks.[14][15]
-
Decontamination of Empty Containers: An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2][3] The rinsate must be collected and disposed of as hazardous waste.[2][3] After proper decontamination and defacing of the label, the container may be disposed of as regular trash, in accordance with institutional policies.[3]
-
Disposal Request and Pickup: Arrange for collection by a licensed hazardous waste disposal company or your institution's EHS department.[4] The recommended final disposal method is high-temperature incineration at an approved facility.[1][4] Do not dispose of this compound down the drain or in regular trash.[1][3]
Spill Management
In the event of a spill, evacuate the area and remove all ignition sources.[4] Contain the spill using an inert, absorbent material such as sand or vermiculite.[5][7] Carefully collect the absorbed material and place it into the designated hazardous waste container.[5] Clean the spill area thoroughly.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 11. ethz.ch [ethz.ch]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 14. danielshealth.com [danielshealth.com]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine. Adherence to these procedures is vital for ensuring personal safety and environmental protection.
Hazard Identification
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Can cause serious damage to the eyes.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
-
Harmful if Swallowed: The substance is harmful if ingested.
-
Potential for Genetic Defects: May cause heritable genetic damage.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. All PPE should meet established standards such as those from NIOSH (US) or EN (EU).
| Protection Type | Specification | Standard |
| Eye/Face Protection | Safety glasses with side-shields. A face shield should be worn in addition to goggles where there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |
| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic procedure minimizes the risk of exposure and contamination.
Step 1: Preparation
-
Ensure a Safety Data Sheet (SDS) for a closely related compound like 5-Bromopyrimidine is accessible.
-
Verify that all required PPE is available, in good condition, and properly fitted.
-
Confirm that an eyewash station and safety shower are readily accessible and operational.[1]
-
Prepare the work area, preferably within a certified chemical fume hood, by covering the surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment and reagents before handling the chemical.
Step 2: Handling
-
Don the appropriate PPE as specified in the table above.
-
Handle the solid chemical carefully to minimize dust generation and accumulation.
-
Weigh the required amount of the substance in the fume hood.
-
Keep the container tightly closed when not in use.
-
Avoid inhalation, ingestion, and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.
Step 3: Post-Handling
-
Decontaminate the work area thoroughly.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after handling.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Collection:
-
Collect excess or unused chemical in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Contaminated materials such as gloves, bench paper, and pipette tips should also be collected in a designated hazardous waste container.
-
-
Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1]
-
-
Waste Disposal:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not empty into drains or release into the environment.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
